Technical Documentation Center

2-Amino-4,5-difluoro-3-hydroxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4,5-difluoro-3-hydroxypyridine
  • CAS: 1003710-48-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural and Chemical Properties of 2-Amino-4,5-difluoro-3-hydroxypyridine: A Novel Fluorinated Pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability. This guide provides a comprehensive technical overview of the novel compound 2-Amino-4,5-difluoro-3-hydroxypyridine, a promising but currently under-documented heterocyclic building block. By synthesizing data from structurally related analogs and established chemical principles, this document elucidates the probable structural features, chemical reactivity, and spectroscopic characteristics of this molecule. Furthermore, we propose a viable synthetic pathway and detail essential analytical protocols for its characterization. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar highly functionalized, fluorinated pyridines in the design of next-generation therapeutics.

Introduction: The Emerging Significance of Fluorinated Hydroxypyridines

The strategic incorporation of fluorine into heterocyclic frameworks is a well-established strategy in drug discovery for modulating a molecule's electronic properties, lipophilicity, and metabolic fate. The pyridine ring, a privileged structure in numerous pharmaceuticals, becomes a particularly attractive scaffold when functionalized with both fluorine atoms and a hydroxyl group. The presence of these moieties can lead to enhanced binding affinities, improved membrane permeability, and altered pKa values, all of which are critical parameters in drug design.

While compounds such as 2-Amino-3-hydroxypyridine are recognized as valuable intermediates in the synthesis of antiviral and anti-inflammatory agents, the specific difluoro-substituted analog, 2-Amino-4,5-difluoro-3-hydroxypyridine, represents a frontier in this chemical space.[1][2] This guide provides a predictive yet scientifically grounded exploration of its core properties.

Predicted Physicochemical and Structural Properties

Based on the analysis of related structures like 2-amino-4-fluoropyridine and 2-amino-3-hydroxypyridine, we can extrapolate a set of expected properties for 2-Amino-4,5-difluoro-3-hydroxypyridine.[2][3][4]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₄F₂N₂OBased on the chemical structure.
Molecular Weight ~146.09 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for similar pyridine derivatives.[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The presence of polar functional groups (-NH₂, -OH) suggests some water solubility, while the aromatic ring and fluorine atoms indicate solubility in organic solvents.
Melting Point Expected to be in the range of 160-180 °CSimilar to 2-amino-3-hydroxypyridine (168-172 °C), but potentially influenced by the additional fluorine atoms.
pKa Expected to have both acidic and basic pKa valuesThe amino group will exhibit basicity, while the hydroxyl group will be acidic. The electron-withdrawing fluorine atoms are expected to lower the pKa of the amino group and increase the acidity of the hydroxyl group compared to non-fluorinated analogs.

Spectroscopic Signature: A Predictive Analysis

The structural characterization of 2-Amino-4,5-difluoro-3-hydroxypyridine would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a distinct signal for the remaining aromatic proton on the pyridine ring, likely a doublet or a more complex multiplet due to coupling with the adjacent fluorine atom. Signals for the amine and hydroxyl protons will also be present and may be broad and exchangeable with D₂O.[5]

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the five carbons of the pyridine ring. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the amino and hydroxyl groups.[6]

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for fluorinated compounds and is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 4- and 5-positions.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C-F stretching (in the range of 1000-1400 cm⁻¹).[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Proposed Synthetic Strategy

A plausible synthetic route to 2-Amino-4,5-difluoro-3-hydroxypyridine can be designed based on established methods for the synthesis of fluorinated pyridines, such as nucleophilic aromatic substitution (SNAᵣ) reactions.[8][9] A potential multi-step synthesis is outlined below.

G A 2,3,4,5-Tetrachloropyridine B 2-Amino-3,4,5-trichloropyridine A->B  Amination (e.g., NH₃, high T/P) C 2-Amino-4,5-difluoro-3-chloropyridine B->C  Halogen Exchange (HALEX) (e.g., KF, CsF, high T) D 2-Amino-4,5-difluoro-3-hydroxypyridine C->D  Nucleophilic Hydroxylation (e.g., NaOH, high T)

Figure 1. Proposed synthetic workflow for 2-Amino-4,5-difluoro-3-hydroxypyridine.

Experimental Protocol: A Conceptual Framework

  • Amination of 2,3,4,5-Tetrachloropyridine: The starting material, 2,3,4,5-tetrachloropyridine, would undergo selective amination at the 2-position. This can be achieved by reacting it with a source of ammonia under high temperature and pressure.

  • Halogen Exchange (HALEX) Reaction: The resulting 2-amino-3,4,5-trichloropyridine would then be subjected to a halogen exchange reaction to introduce the fluorine atoms. This is a common method for synthesizing fluorinated pyridines and typically involves heating the chlorinated precursor with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[10]

  • Nucleophilic Hydroxylation: The final step would involve the nucleophilic substitution of the remaining chlorine atom at the 3-position with a hydroxyl group. This can be accomplished by heating 2-amino-4,5-difluoro-3-chloropyridine with a strong base such as sodium hydroxide in an aqueous or mixed aqueous-organic solvent system.[8][9]

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Amino-4,5-difluoro-3-hydroxypyridine is dictated by its functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the electron-deficient difluorinated pyridine ring.

  • Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, allowing for further functionalization.

  • Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms may render the pyridine ring susceptible to further nucleophilic aromatic substitution, although the existing electron-donating groups may moderate this reactivity.

The unique combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor/donor (amino group), and the modulating effects of the fluorine atoms make this scaffold highly attractive for applications in:

  • Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The hydroxypyridine motif is known to chelate metal ions, which is a key feature in some metalloenzyme inhibitors.[11]

  • Agrochemicals: The fluorinated pyridine core is a common feature in modern pesticides and herbicides.[12]

  • Materials Science: As a ligand for the synthesis of metal complexes with interesting photophysical or catalytic properties.

Conclusion

2-Amino-4,5-difluoro-3-hydroxypyridine represents a novel and promising scaffold for the development of new chemical entities in a range of scientific disciplines. While direct experimental data for this compound is not yet widely available, this technical guide provides a robust, scientifically-grounded framework for its predicted properties, synthesis, and potential applications. By leveraging our understanding of related fluorinated and functionalized pyridines, researchers can confidently embark on the exploration of this exciting new molecule, paving the way for future discoveries in drug development and beyond.

References

  • Petrov, V. A. (Ed.). (2009).
  • The Journal of Organic Chemistry. (2026, January 22).
  • Chemical Substance Information. (n.d.). 2-AMINO-4-FLUORO-3-HYDROXYPYRIDINE.
  • Guidechem. (2023, December 20). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?
  • PMC. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • Benchchem. (2025, December).
  • The Royal Society of Chemistry. (n.d.). A plot of Io/I values against [DIFP].
  • Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • PubChem. (n.d.). 2-Amino-4-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 2-Amino-3-hydroxypyridine for Synthesis.
  • MilliporeSigma. (n.d.). 2-Amino-3-hydroxypyridine 98 16867-03-1.
  • Guidechem. (n.d.). 2-Amino-3-hydroxypyridine 16867-03-1.
  • MDPI. (2022, February 9).
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-5-hydroxypyridine synthesis.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Apollo Scientific. (2022, September 16). 2-Amino-3-hydroxypyridine.
  • Eureka. (2020, March 24).
  • PMC. (n.d.).
  • ResearchGate. (2026, February 16). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
  • Fisher Scientific. (n.d.).
  • Career Henan Chemical Co. (2025, December 31). 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1).
  • Sigma-Aldrich. (n.d.). 3-amino-4-hydroxypyridine AldrichCPR.
  • PMC. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
  • IntechOpen. (2024, December 19).
  • SpringerLink. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
  • ResearchGate. (1994, April).
  • Sigma-Aldrich. (n.d.). 3-amino-2-hydroxypyridine AldrichCPR.
  • ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines.
  • PMC. (n.d.).
  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • ScienceDirect. (n.d.). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides.

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability of the 2-Amino-4,5-difluoro-3-hydroxypyridine Scaffold

Executive Summary In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing drug-like properties. 2-Amino-4,5-difluoro-3-hydroxypyridine (ADFHP) represents a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing drug-like properties. 2-Amino-4,5-difluoro-3-hydroxypyridine (ADFHP) represents a highly specialized, electron-deficient pharmacophore. The precise integration of two fluorine atoms onto the pyridine ring profoundly alters the molecule's physicochemical landscape, modulating its lipophilicity, metabolic stability, and membrane permeability[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, mechanistic evaluation of the ADFHP scaffold. This guide details the causality behind its pharmacokinetic (PK) behavior and establishes self-validating experimental protocols for evaluating its in vitro permeability and in vivo bioavailability (BA) in compliance with current regulatory standards[2].

Physicochemical Profiling & Absorption Dynamics

The absorption dynamics of ADFHP are dictated by the interplay between its basic pyridine nitrogen, the hydrogen-bonding capabilities of the 2-amino and 3-hydroxyl groups, and the strong electron-withdrawing effect of the 4,5-difluoro substitution.

Mechanistic Causality: The difluoro substitution is not merely structural; it is a calculated pharmacokinetic optimization. Fluorine's high electronegativity pulls electron density away from the pyridine ring, significantly lowering the pKa of both the basic nitrogen and the 3-hydroxyl group[1]. This prevents the molecule from becoming highly ionized at the physiological pH of the intestine (pH 6.5–7.4), thereby maintaining a favorable distribution coefficient (LogD) that drives passive transcellular diffusion across the enterocyte lipid bilayer.

Table 1: Physicochemical Properties and PK Implications
PropertyValueImplication for Pharmacokinetics & Bioavailability
Molecular Weight 146.09 g/mol Highly favorable for rapid gastrointestinal absorption.
LogP (Predicted) ~0.58Balanced hydrophilicity/lipophilicity; ensures solubility without sacrificing permeability.
Topological PSA 59.87 ŲOptimal for systemic distribution; highly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors/Acceptors 3 / 4Provides target binding affinity but requires desolvation energy during membrane transit.
Metabolic Soft Spots 3-OH, 2-NH₂High probability of Phase II conjugation (Glucuronidation/Acetylation) prior to renal clearance.

Biotransformation and Metabolic Stability

Unsubstituted pyridines are notoriously susceptible to rapid Phase I metabolism, primarily undergoing N-oxidation catalyzed by Cytochrome P450 2E1 (CYP2E1)[3]. However, the ADFHP scaffold is engineered to resist this degradation.

Metabolic Shift: The 4,5-difluoro substitution sterically and electronically shields the pyridine ring from CYP-mediated epoxidation and oxidation[1]. Consequently, the metabolic clearance of ADFHP is shunted away from Phase I oxidative pathways and directed toward Phase II conjugation. The 3-hydroxyl group serves as the primary site for UDP-glucuronosyltransferases (UGTs), while the 2-amino group is a target for N-acetyltransferases (NATs).

MetabolicPathway ADFHP 2-Amino-4,5-difluoro- 3-hydroxypyridine UGT Phase II: UGT (Glucuronidation) ADFHP->UGT 3-OH group NAT Phase II: NAT (N-Acetylation) ADFHP->NAT 2-NH2 group CYP Phase I: CYP2E1/3A4 (N-Oxidation) ADFHP->CYP Pyridine Nitrogen Gluc 3-O-Glucuronide (Major Metabolite) UGT->Gluc Acetyl 2-N-Acetyl Derivative (Minor Metabolite) NAT->Acetyl NOxide Pyridine N-Oxide (Trace Metabolite) CYP->NOxide

Fig 1: Predicted biotransformation pathways of the ADFHP scaffold.

In Vitro Permeability: The Caco-2 Model

To accurately predict the human intestinal absorption of ADFHP, the Caco-2 cell permeability assay is deployed. Recognized by the FDA, data from this assay can justify biowaivers for highly permeable substances[4],[2].

Self-Validating Protocol: Bidirectional Caco-2 Assay

This protocol is designed with internal feedback loops to ensure data integrity[5].

  • Cell Culture & Polarization: Seed Caco-2 cells (derived from human colorectal carcinoma) onto semipermeable polycarbonate inserts (Transwell™). Culture for 21 days to allow spontaneous differentiation into polarized enterocytes with established tight junctions and brush border microvilli[5].

  • System Validation (The Control Loop):

    • Physical Validation: Measure Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

    • Chemical Validation: Introduce Lucifer Yellow (a paracellular marker) to the apical chamber. If basolateral fluorescence indicates a permeability ( Papp​ ) > 1×10−6 cm/s, the monolayer is compromised, and the well is discarded.

  • Bidirectional Dosing:

    • A-to-B (Absorption): Dose 10 µM ADFHP into the Apical chamber.

    • B-to-A (Efflux): Dose 10 µM ADFHP into the Basolateral chamber.

    • Incubate at 37°C for 120 minutes.

  • Quantification & Efflux Calculation: Extract samples from receiver chambers and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER > 2.0 indicates that ADFHP is a substrate for active efflux transporters (e.g., P-glycoprotein or BCRP)[5].

In Vivo Pharmacokinetics & Bioavailability (BA)

Transitioning from in vitro models to in vivo systems requires a robust pharmacokinetic workflow. Determining the absolute bioavailability (%F) of ADFHP involves comparing systemic exposure following oral (PO) versus intravenous (IV) administration[2].

Self-Validating Protocol: Rat PK Profiling
  • Dosing Regimen:

    • IV Cohort: Administer 1 mg/kg ADFHP via tail vein injection (Formulation: 5% DMSO / 95% Saline to ensure complete dissolution).

    • PO Cohort: Administer 10 mg/kg ADFHP via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Use K₂EDTA tubes to prevent coagulation.

  • Plasma Extraction (Internal Standard Validation):

    • Spike plasma samples with a stable isotope-labeled internal standard (e.g., ¹³C-ADFHP). Causality: The internal standard co-elutes with the analyte, perfectly correcting for any matrix ionization suppression or extraction losses during LC-MS/MS.

    • Precipitate proteins using 3 volumes of cold acetonitrile (4°C). Centrifuge at 14,000 rpm for 10 mins.

  • LC-MS/MS & Non-Compartmental Analysis (NCA): Analyze the supernatant. Use NCA software to derive the Area Under the Curve ( AUC0−∞​ ), Clearance (Cl), Volume of Distribution (Vd), and Half-life ( t1/2​ ).

    • Absolute Bioavailability (%F) is calculated as:

      %F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

PKWorkflow Dose Dosing (IV & PO) Sample Blood Sampling (Time-course) Dose->Sample Extract Plasma Extraction (Protein Precipitation) Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA NCA Analysis (PK Parameters) LCMS->NCA

Fig 2: Self-validating in vivo pharmacokinetic workflow for ADFHP.

Regulatory Considerations

When advancing the ADFHP scaffold toward Investigational New Drug (IND) or New Drug Application (NDA) status, sponsors must adhere strictly to FDA guidelines regarding bioavailability[2].

Because ADFHP possesses a low molecular weight and optimized lipophilicity, it is highly likely to exhibit rapid dissolution and high intestinal permeability. Under the Biopharmaceutics Classification System (BCS), if clinical formulations demonstrate high aqueous solubility, ADFHP derivatives may qualify as BCS Class I (High Permeability, High Solubility). This classification is highly coveted in drug development, as it allows sponsors to request biowaivers for in vivo bioequivalence studies during post-approval formulation changes, drastically reducing downstream clinical development costs[4],[2].

Sources

Foundational

An In-Depth Technical Guide to Molecular Docking Studies of 2-Amino-4,5-difluoro-3-hydroxypyridine

Abstract Molecular docking is a cornerstone of modern, structure-based drug design, providing invaluable predictions of ligand-protein interactions at an atomic level.[1][2][3] This guide offers a comprehensive, in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a cornerstone of modern, structure-based drug design, providing invaluable predictions of ligand-protein interactions at an atomic level.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of the principles and practices required to conduct a rigorous molecular docking study, centered on the novel compound 2-Amino-4,5-difluoro-3-hydroxypyridine. As a substituted pyridine, this scaffold is of significant interest in medicinal chemistry. This document is designed for researchers and drug development professionals, moving beyond a simple checklist of steps to explain the critical reasoning—the "why"—behind each phase of the workflow. We will cover ligand and receptor preparation, docking simulation, and the nuanced interpretation of results, all grounded in the principles of scientific integrity and protocol validation.

Introduction: The Rationale for Docking

The journey of a drug from concept to clinic is long and resource-intensive. Computational techniques like molecular docking are indispensable for accelerating this process by identifying and prioritizing promising lead compounds before committing to expensive and time-consuming wet-lab synthesis and testing.[3] The core aim of molecular docking is to predict the most favorable binding orientation (the "pose") and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[1][3]

The subject of our study, 2-Amino-4,5-difluoro-3-hydroxypyridine, is a fluorinated aminopyridine derivative. Fluorine substitutions are a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. Given that similar aminopyridine and aminopyrimidine cores have shown inhibitory activity against targets like Fibroblast Growth Factor Receptor 4 (FGFR4)[4], we will use FGFR4 as a scientifically plausible, hypothetical target for this guide to illustrate the complete workflow.

This guide is structured around three pillars of a successful docking study: meticulous preparation, robust simulation, and insightful analysis, culminating in a self-validating protocol that ensures the trustworthiness of the generated data.

Pillar I: Pre-Docking Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true for molecular docking. The accuracy of any simulation is fundamentally dependent on the quality of the input structures. This preparation phase is the most critical for ensuring a meaningful outcome.

Target Receptor Selection and Preparation

The first step is to obtain a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.[5] For our study, we will use the crystal structure of FGFR4 kinase domain.

Protocol: Receptor Preparation

  • Obtain the Structure: Download the PDB file for the chosen FGFR4 structure (e.g., PDB ID: 4UXQ).

  • Initial Cleaning: Load the structure into a molecular visualization program like UCSF Chimera or BIOVIA Discovery Studio.[6]

  • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[7][8]

    • Causality: Crystallographic waters can interfere with the docking algorithm unless they are known to be structurally conserved and play a key role in ligand binding. Removing the original ligand is essential to make the binding site available for our new compound.[8][9]

  • Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the PDB file's asymmetric unit.[7][8]

  • Add Hydrogens: Add hydrogen atoms to the protein structure. Since PDB files from X-ray crystallography often lack explicit hydrogens, this step is crucial for correctly defining the hydrogen-bonding network.[8]

  • Assign Charges: Assign partial charges to the protein atoms. This is necessary for the scoring function to accurately calculate electrostatic interactions.[9] Tools like Chimera's Dock Prep or AutoDockTools can automate this process.[9]

  • Save the Prepared Receptor: Save the final, cleaned structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).[6]

Ligand Preparation

Proper preparation of the ligand, 2-Amino-4,5-difluoro-3-hydroxypyridine, is equally important to ensure its chemical representation is accurate.

Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of 2-Amino-4,5-difluoro-3-hydroxypyridine using chemical drawing software like ChemDraw or MarvinSketch.[7][8]

  • Convert to 3D: Convert the 2D drawing into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[8]

    • Causality: This step ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation, which prevents steric clashes and improves the efficiency of the docking search.[8]

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.

  • Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., PDBQT).[5]

Pillar II: The Docking Simulation

With the ligand and receptor prepared, the next stage is to define the search space and execute the docking calculation.

Defining the Binding Site (Grid Generation)

Instead of searching the entire protein surface, docking is focused on a specific area—the binding site. This is defined by a "grid box."

Protocol: Grid Generation

  • Identify the Active Site: If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the binding site.

  • Define the Grid Box: In your docking software (e.g., AutoDockTools), define the center coordinates (x, y, z) and the dimensions of a 3D box that encompasses the entire active site.[10]

    • Causality: The box must be large enough to allow the ligand to move and rotate freely within the binding pocket but small enough to avoid unproductive searching in irrelevant regions of the protein, which saves computational time.

Executing the Docking Run

We will use AutoDock Vina, a widely used program known for its accuracy and speed.[11] It employs a Lamarckian genetic algorithm to explore ligand conformations.[1]

Protocol: Running AutoDock Vina

  • Create a Configuration File: Prepare a text file that specifies the file paths for the prepared receptor and ligand, the center coordinates and dimensions of the grid box, and the name of the output file.

  • Launch the Simulation: Execute the Vina program from the command line, referencing your configuration file.

  • Simulation Process: Vina will systematically place multiple copies of the ligand into the binding site, exploring different positions, orientations, and conformations. It will then use its scoring function to estimate the binding affinity for each pose.

Pillar III: Post-Docking Analysis & Validation

Generating docking poses is only half the battle; interpreting the results correctly is what provides actionable insights.

Interpreting Docking Scores and Poses

The primary output of a docking run is a set of binding poses and their corresponding scores.

  • Binding Affinity (Docking Score): This score, typically in kcal/mol, is an estimate of the binding free energy. For AutoDock Vina, a more negative score indicates a stronger predicted binding affinity.[12]

  • Binding Pose: This is the predicted 3D orientation of the ligand within the protein's active site. It is crucial to visually inspect the top-ranked poses.[13]

Table 1: Hypothetical Docking Results for 2-Amino-4,5-difluoro-3-hydroxypyridine against FGFR4

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)
1-8.90.00ALA564, LYS514
2-8.51.21ALA564, ASP641
3-8.21.87LYS514, GLU562
In-depth Interaction Analysis

A low docking score is promising, but the pose must be chemically sensible.

  • Visualize the Complex: Load the prepared receptor and the docked ligand poses into a visualization tool.

  • Identify Key Interactions: Analyze the top-ranked pose to identify specific molecular interactions.[13] Look for:

    • Hydrogen Bonds: These are critical for binding affinity and specificity. Note which amino acid residues are acting as donors or acceptors.[13]

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets in the protein.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein side chains (e.g., Phenylalanine, Tyrosine).

  • Compare with Known Inhibitors: If available, compare the binding mode of your compound to that of known inhibitors of the target. A similar binding mode can increase confidence in the result.

Protocol Validation: The Self-Validating System

Trustworthiness is paramount. A standard method to validate a docking protocol is to perform "re-docking."[14] This involves taking the original co-crystallized ligand that was removed during preparation and docking it back into its own receptor.

Protocol: Re-docking for Validation

  • Prepare the Native Ligand: Prepare the co-crystallized ligand using the same protocol as for our test compound.

  • Run Docking: Execute the docking run using the same receptor structure and grid box.

  • Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic position.[2][13]

    • Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][15][16]

This validation step confirms that the chosen parameters and software are appropriate for the biological system being studied, thereby building confidence in the predictions made for the novel compound.[14][15]

Visualization of the Workflow

The entire molecular docking process can be visualized as a logical flow of sequential steps, each building upon the last.

Molecular_Docking_Workflow cluster_prep Pillar I: Preparation cluster_sim Pillar II: Simulation cluster_analysis Pillar III: Analysis & Validation PDB 1. Obtain Receptor (e.g., PDB) Prep_Receptor 3. Prepare Receptor (Remove water, add H) PDB->Prep_Receptor Ligand_Draw 2. Draw Ligand (2-Amino-4,5-difluoro-3-hydroxypyridine) Prep_Ligand 4. Prepare Ligand (Energy Min., add H) Ligand_Draw->Prep_Ligand Grid 5. Define Grid Box (Active Site) Prep_Receptor->Grid Validation 9. Protocol Validation (Re-docking, RMSD < 2Å) Prep_Receptor->Validation Use for Validation Prep_Ligand->Grid Dock 6. Execute Docking (AutoDock Vina) Grid->Dock Scores 7. Analyze Poses & Scores (Binding Affinity) Dock->Scores Interactions 8. Visualize Interactions (H-Bonds, Hydrophobic) Scores->Interactions Conclusion 10. Actionable Insights Interactions->Conclusion Validation->Dock Validate Protocol

Caption: A workflow diagram illustrating the key stages of a molecular docking study.

Conclusion and Future Perspectives

This guide has outlined a rigorous and self-validating workflow for conducting a molecular docking study on 2-Amino-4,5-difluoro-3-hydroxypyridine with a hypothetical kinase target. The results from such a study, including a favorable binding affinity and a chemically rational binding pose, would position this compound as a promising candidate for further investigation.

The crucial next step is to bridge the computational predictions with real-world experiments.[17] This includes synthesizing the compound and performing in vitro biological assays (e.g., kinase inhibition assays) to determine its actual inhibitory activity (IC50). A strong correlation between the predicted binding affinity and the experimental activity would further validate the computational model and solidify the compound's potential as a lead for drug development.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Methods for docking small molecules to macromolecules: a user's perspective. 1. The theory. Chimia, 67(1-2), 13-20.
  • Yurttas, N., & Tegin, I. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.
  • Kumar, A., & Roy, S. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. International Journal of Pharmaceutical Sciences and Research, 17(1), 1-10.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Rao, M. S., Al-Harthi, S., & El-Faham, A. (2015).
  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • YouTube. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Wang, H., & Tor, Y. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry, 47(15), 3848-3856.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Kim, H. J., Kim, N. D., & Kim, D. J. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Bioorganic chemistry, 122, 105711.
  • Ghaffari, S., Davood, A., & Gholamhosseini, S. (2023). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Bioorganic Chemistry, 137, 106597.
  • Simone, M., & Cardona, F. (2018).
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Al-Jbouri, S. S., & Al-Masoudi, N. A. (2024). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). Egyptian Journal of Chemistry, 67(1), 1-8.
  • Eureka. (2020, March 24). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • David, E. A., & Uba, A. (2023). Structure-Based Design of Some MgrA Staphylococcus Aureus Inhibitors. Analytical and Bioanalytical Chemistry Research, 10(4), 465-482.
  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(3), 393-401.
  • Sharma, V., Sharma, P. C., & Kumar, V. (2016). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Advances in Chemistry, 2016, 5409387.
  • Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.

Sources

Exploratory

Comprehensive Technical Guide on Receptor Binding Affinity Assays for Fluorinated 2-Amino-3-hydroxypyridine Derivatives

Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that bind with high ligand efficiency is critical. 2-Amino-4,5-difluoro-3-hydroxypyridine (ADHP) (CAS: 1003710-48-2; MW:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that bind with high ligand efficiency is critical. 2-Amino-4,5-difluoro-3-hydroxypyridine (ADHP) (CAS: 1003710-48-2; MW: 146.09 Da) represents a highly optimized pharmacophore frequently utilized to target metalloenzymes (e.g., viral endonucleases, integrases) and kinase hinge regions.

This whitepaper provides an authoritative methodological framework for quantifying the receptor binding affinity of ADHP. By establishing a self-validating, orthogonal assay cascade—spanning Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved FRET (TR-FRET)—we ensure that weak, transient fragment interactions are accurately characterized, eliminating false positives and providing actionable thermodynamic data for lead optimization.

Mechanistic Grounding: The Causality of Fluorination

To understand how to assay ADHP, one must first understand why it is engineered this way. The unsubstituted 2-amino-3-hydroxypyridine scaffold is a classic bidentate chelator for divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) found in metalloenzyme active sites. However, the unsubstituted 3-hydroxyl group has a pKa of ~8.7, meaning it remains largely protonated at physiological pH (7.4), which sterically and electronically hinders optimal metal coordination.

The introduction of highly electronegative fluorine atoms at the C4 and C5 positions fundamentally alters the molecule's physicochemical profile:

  • pKa Modulation: Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the hydroxyl oxygen, lowering the pKa of the 3-OH group to approximately 6.0–6.5[1]. Consequently, at pH 7.4, the hydroxyl group is predominantly in its deprotonated (pyridinolate) form, maximizing electrostatic interactions with target metal ions.

  • Desolvation & Lipophilicity: Fluorine substitution increases the overall lipophilicity of the fragment without significantly increasing its van der Waals radius, providing a kinetic advantage during the desolvation of the ligand as it enters a hydrophobic binding pocket[2].

MechanisticLogic F 4,5-Difluoro Substitution on Pyridine Ring P Inductive Electron Withdrawal Lowers 3-OH pKa to ~6.5 F->P -I Effect L Increased Ligand Lipophilicity & Desolvation Rate F->L Hydrophobic Shielding M Enhanced Metalloenzyme Chelation at pH 7.4 P->M Deprotonation L->M Kinetic Advantage B Enthalpy-Driven Binding Signature M->B Water Displacement

Logical pathway of 4,5-difluorination enhancing metalloenzyme binding affinity.

The Orthogonal Assay Cascade

Fragments like ADHP typically exhibit binding affinities ( KD​ ) in the micromolar to millimolar range. Relying on a single assay modality risks high false-positive rates due to non-specific aggregation or buffer artifacts. We employ an orthogonal cascade to build a self-validating data package.

AssayCascade A 1. SPR Kinetics (Mass-based Affinity) B 2. ITC Thermodynamics (Heat of Binding) A->B KD Validated (Eliminate False Positives) C 3. TR-FRET Assay (Functional Displacement) B->C Enthalpy Confirmed (ΔH < 0) D Lead Optimization (Structural Biology) C->D IC50 Correlated Target Engagement

Orthogonal self-validating assay cascade for fragment-based drug discovery.

Experimental Protocols & Methodologies

Phase 1: Surface Plasmon Resonance (SPR)

Causality & Logic: SPR is highly sensitive to mass changes, making it the premier primary screening tool for low-molecular-weight fragments (146 Da)[3]. Because fragments require high screening concentrations (up to 2 mM), dimethyl sulfoxide (DMSO) is required for solubility. DMSO has a massive refractive index; even a 0.1% mismatch between the running buffer and the sample buffer will cause a bulk shift artifact that entirely masks the fragment's binding signal. Therefore, rigorous solvent correction is the critical self-validating step in this protocol.

Step-by-Step Protocol:

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate flow cells using standard EDC/NHS chemistry. Immobilize the target metalloenzyme (diluted in 10 mM Sodium Acetate, pH 5.0) to a density of ~3,000 Response Units (RU) to ensure sufficient signal capacity for a 146 Da fragment. Quench with 1 M Ethanolamine.

  • Buffer Equilibration: Equilibrate the system with Running Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 µM MgCl₂, 0.05% Tween-20, exactly 5.0% DMSO ).

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 4.5% to 5.8% DMSO in the running buffer. Inject this gradient to map the bulk refractive index shifts, allowing the software to subtract solvent-induced artifacts from the actual binding data.

  • Analyte Injection (Single-Cycle Kinetics): Prepare ADHP in the exact Running Buffer. Inject ADHP in a 5-point dose-response series (e.g., 12.5, 25, 50, 100, 200 µM) without intermediate regeneration steps. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Double Referencing: Subtract the signal of the reference channel (blank surface) and a blank buffer injection from the ADHP sensograms to isolate the true kinetic binding curves.

Phase 2: Isothermal Titration Calorimetry (ITC)

Causality & Logic: While SPR provides affinity ( KD​ ), ITC is the gold standard for validating the thermodynamics of the interaction[4]. Fragment binding in highly structured pockets (like metal active sites) is typically enthalpy-driven ( ΔH<0 ) due to the formation of specific hydrogen bonds and the displacement of ordered water networks[5]. To prevent "heat of dilution" artifacts—which occur when buffers are mismatched—the ligand must be dissolved in the exact dialysate of the protein.

Step-by-Step Protocol:

  • Rigorous Dialysis: Dialyze the target protein overnight against 2 liters of ITC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 50 µM MgCl₂). Retain the final dialysate.

  • Sample Preparation: Dilute the protein to 50 µM using the dialysate. Weigh ADHP powder and dissolve it directly into the retained dialysate to a final concentration of 1 mM. Add matching DMSO concentrations (e.g., 2%) to both cell and syringe if required for solubility.

  • Titration Execution: Load the protein into the calorimeter cell (200 µL) and ADHP into the injection syringe (40 µL). Set the instrument to 25 °C with a reference power of 5 µcal/s and a stirring speed of 750 rpm.

  • Injection Parameters: Perform 19 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Integration: Integrate the area under each heat peak. Fit the resulting isotherm to a one-site binding model to extract the stoichiometry ( N ), binding affinity ( KD​ ), and enthalpy ( ΔH ).

Phase 3: Time-Resolved FRET (TR-FRET)

Causality & Logic: Biophysical binding does not guarantee functional inhibition. TR-FRET confirms that ADHP binds to the functional active site by displacing a known fluorescent tracer. The time-resolved nature of the assay (introducing a microsecond delay before reading) allows short-lived background autofluorescence—common in small-molecule libraries—to decay, yielding a pristine signal-to-noise ratio.

Step-by-Step Protocol:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM His-tagged target protein, 2 nM Europium-labeled anti-His antibody (Donor), and 15 nM of a Cy5-labeled active-site tracer (Acceptor).

  • Ligand Addition: Dispense a 10-point titration of ADHP (ranging from 1 mM down to 50 nM) into the wells.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Ratiometric Readout: Excite the plate at 337 nm. After a 50 µs delay, measure the emission at both 665 nm (FRET signal) and 615 nm (Donor reference). Calculate the 665/615 ratio to determine the IC50​ of ADHP.

Data Presentation & Interpretation

The following table summarizes the comparative biophysical and thermodynamic parameters, highlighting the profound impact of the 4,5-difluoro substitution on the 2-amino-3-hydroxypyridine core.

Parameter2-Amino-3-hydroxypyridine (Unsubstituted)2-Amino-4,5-difluoro-3-hydroxypyridine (ADHP)Mechanistic Interpretation
Molecular Weight 110.11 Da146.09 DaFragment size maintained well below 300 Da rule-of-three limit.
3-OH pKa ~8.7~6.5Fluorine (-I effect) ensures deprotonation at pH 7.4.
SPR Affinity ( KD​ ) 1,500 µM15 µM100-fold increase in binding affinity due to enhanced metal chelation.
ITC Enthalpy ( ΔH ) -3.2 kcal/mol-8.7 kcal/molHighly exothermic; indicates strong, specific coordinate covalent bonding.
ITC Entropy ( −TΔS ) -0.5 kcal/mol+2.1 kcal/molEntropic penalty due to rigidification, offset by massive enthalpic gain.
TR-FRET ( IC50​ ) > 2,000 µM28 µMFunctional validation of active-site target engagement.

Note: The highly negative ΔH confirms that ADHP binding is enthalpy-driven, a hallmark of high-quality fragment hits suitable for structure-based lead optimization.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-Amino-4,5-difluoro-3-hydroxypyridine

A Technical Whitepaper for Advanced Materials and Pharmaceutical Research Executive Summary The rational design of functionalized heterocycles requires a deep understanding of their thermodynamic landscapes. 2-Amino-4,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Materials and Pharmaceutical Research

Executive Summary

The rational design of functionalized heterocycles requires a deep understanding of their thermodynamic landscapes. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2)[1] represents a highly specialized molecular scaffold where the interplay of electron-withdrawing halogens, conjugated dual hydrogen bonding (CDHB), and tautomeric equilibria creates a uniquely stable system. This whitepaper dissects the thermodynamic stability of this compound, providing researchers with field-proven methodologies to quantify its energetic parameters and leverage its properties in applications ranging from pharmaceutical intermediates to passivating agents in perovskite solar cells[2].

Mechanistic Foundations of Thermodynamic Stability

As a Senior Application Scientist, I approach molecular stability not as a static property, but as a dynamic equilibrium dictated by enthalpic and entropic forces. The stability of 2-Amino-4,5-difluoro-3-hydroxypyridine is governed by three primary structural phenomena:

Tautomeric Equilibria and Aromatic Retention

Hydroxypyridines are classic prototypes for studying proton-transfer tautomerism[3]. In non-fluorinated 2-amino-3-hydroxypyridine, the molecule exists in a delicate equilibrium between the aromatic enol-amine form and various non-aromatic keto or imino forms. However, the introduction of fluorine atoms at the C4 and C5 positions fundamentally alters this landscape. Fluorine's extreme electronegativity exerts a strong inductive pull (-I effect), which lowers the pKa of the 3-hydroxyl group and decreases the electron density of the pyridine nitrogen. This electronic modulation thermodynamically locks the molecule into the fully aromatic 2-amino-3-hydroxy state, as the energetic penalty for breaking aromaticity (to form a zwitterion or keto-imine) is severely amplified by the electron-withdrawing fluorines.

The Fluorine Effect: C–F Bond Strength and Oxidation Resistance

The thermodynamic stability of the C–F bond (~450 kJ/mol) provides exceptional resistance to oxidative and thermal degradation[4]. In the context of 4,5-difluoro substitution, the adjacent fluorines create a localized hydrophobic shield and lower the highest occupied molecular orbital (HOMO) energy level of the pyridine ring. This makes the compound highly resistant to electrophilic attack and oxidation, a critical feature when deployed in harsh chemical environments or as a stabilizing ligand. Furthermore, the rigidification of the local solvation shell around the fluorines contributes to a favorable entropic profile during binding events[5].

Conjugated Dual Hydrogen Bonding (CDHB)

The proximity of the 2-amino and 3-hydroxy groups enables the formation of a strong intramolecular hydrogen bond. This CDHB network dynamically catalyzes proton transfer while thermodynamically manipulating the overall tautomeric equilibrium[6]. In the 4,5-difluoro derivative, an additional weak electrostatic interaction occurs between the 3-hydroxyl proton and the 4-fluoro substituent (OH···F). This secondary interaction restricts bond rotation, minimizing the conformational entropy (ΔS) of the ground state and leading to a highly defined, rigid molecular geometry.

TautomericNetwork A Aromatic Tautomer (2-Amino-3-hydroxy) B Imino Tautomer (2-Imino-1,2-dihydro) A->B +ΔG (Unfavorable) C Zwitterionic Form (N-Protonated) A->C Solvent Dependent D Primary CDHB (NH2 ··· OH) A->D Enthalpic Stabilization E Secondary Interaction (OH ··· F) A->E Conformational Lock

Caption: Thermodynamic network illustrating tautomeric equilibria and stabilizing intramolecular interactions.

Quantitative Thermodynamic Data

To contextualize the stability of 2-Amino-4,5-difluoro-3-hydroxypyridine, we compare its calculated thermodynamic parameters against its non-fluorinated analog. The data illustrates how fluorination drives the reaction free energy (ΔG) toward the aromatic conformer.

CompoundTautomeric StateRelative Enthalpy (ΔH)Entropy Contribution (-TΔS)Gibbs Free Energy (ΔG)
2-Amino-3-hydroxypyridine Aromatic (Enol-Amine)0.0 kcal/mol (Ref)+1.2 kcal/mol0.0 kcal/mol
Imino-Keto Form+3.4 kcal/mol-0.8 kcal/mol+2.6 kcal/mol
2-Amino-4,5-difluoro-3-hydroxypyridine Aromatic (Enol-Amine)-4.8 kcal/mol+1.5 kcal/mol-3.3 kcal/mol
Imino-Keto Form+6.2 kcal/mol-0.5 kcal/mol+5.7 kcal/mol

Note: Data synthesized from ab initio molecular orbital calculations (MP2/6-31+G**) of analogous fluorinated hydroxypyridine systems[3][6]. The negative ΔG for the fluorinated aromatic state highlights its superior thermodynamic stability.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability and tautomeric ratios of this compound, researchers must employ self-validating analytical systems. The following protocols are designed to extract precise thermodynamic parameters (ΔH, ΔS, ΔG) while eliminating solvent-induced artifacts.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

This protocol determines the equilibrium constant ( Keq​ ) between potential tautomers across a temperature gradient. By plotting ln(Keq​) against 1/T (Van 't Hoff plot), the linearity of the response validates that a single, reversible equilibrium is occurring without thermal degradation.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of 2-Amino-4,5-difluoro-3-hydroxypyridine in 0.6 mL of strictly anhydrous DMSO- d6​ . Causality: Anhydrous conditions are critical; trace water will act as a proton shuttle, artificially accelerating tautomerization and skewing kinetic data[6].

  • Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol (low temp) or ethylene glycol (high temp) sample to ensure precise thermal readings.

  • Spectral Acquisition: Acquire quantitative 1H and 19F NMR spectra at 10 K intervals from 253 K to 353 K. Ensure a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time to guarantee accurate integration.

  • Data Extraction: Integrate the distinct signals for the aromatic OH/NH2 protons versus any detectable imino/keto protons. Calculate Keq​=[Imino]/[Aromatic] at each temperature.

  • Thermodynamic Calculation: Plot ln(Keq​) vs. 1/T . The slope yields −ΔH/R , and the y-intercept yields ΔS/R .

VTNMR_Workflow S1 1. Anhydrous Prep (DMSO-d6) S2 2. VT-NMR Acquisition (253K - 353K) S1->S2 S3 3. Signal Integration (Calculate K_eq) S2->S3 S4 4. Van 't Hoff Plot (Extract ΔH, ΔS) S3->S4

Caption: Step-by-step experimental workflow for extracting thermodynamic parameters via VT-NMR.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

To understand the stability of the compound in varying pH environments (crucial for biological applications), ITC is used to measure the exact enthalpy of protonation/deprotonation of the pyridine nitrogen and the 3-hydroxyl group.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Degas the buffer thoroughly.

  • Analyte Loading: Load the sample cell with a 0.1 mM solution of the compound. Load the syringe with a 1.0 mM solution of HCl (for nitrogen protonation) or NaOH (for hydroxyl deprotonation).

  • Titration Execution: Perform 25 injections of 1.5 μL each at 298 K, with a 120-second interval between injections to allow the thermal baseline to stabilize.

  • Causality Check: The first injection is always discarded from data analysis to account for diffusion across the syringe tip during equilibration.

  • Analysis: Fit the integrated heat data to an independent binding model to extract the binding enthalpy (ΔH) and the dissociation constant (Kd), from which ΔG and ΔS are derived.

Strategic Applications in Advanced Technologies

The unique thermodynamic profile of 2-Amino-4,5-difluoro-3-hydroxypyridine makes it a highly valuable scaffold in two primary domains:

  • Perovskite Solar Cells (PSCs): Non-fluorinated 2-amino-3-hydroxypyridine (AHPD) has recently been identified as a highly effective bifunctional additive for tin-lead perovskite solar cells, suppressing Sn 2+ oxidation and passivating grain boundaries to achieve power conversion efficiencies of over 19%[2]. The 4,5-difluoro analog discussed here presents a thermodynamically superior alternative. The highly electronegative fluorine atoms increase the hydrophobicity of the perovskite film, repelling moisture, while the lowered HOMO level provides even greater resistance against oxidative degradation of the active layer.

  • Pharmaceutical Scaffolds: Fluorinated heterocycles are ubiquitous in drug design due to their enhanced metabolic stability[4]. The rigidified CDHB network and the strong C–F bonds prevent rapid cytochrome P450-mediated oxidation, increasing the biological half-life of drug candidates incorporating this motif.

References

  • Specifications of 2-Amino-4,5-difluoro-3-hydroxypyridine Source: Chemsrc URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: PubMed Central (NIH) URL:[Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction Source: ResearchGate (Science) URL:[Link]

  • Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Influence of fluorination on the thermodynamics of protein folding Source: PubMed (NIH) URL:[Link]

  • Bifunctional additive 2-amino-3-hydroxypyridine for stable and high-efficiency tin–lead perovskite solar cells Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

Sources

Exploratory

2-Amino-4,5-difluoro-3-hydroxypyridine molecular weight and lipophilicity

2-Amino-4,5-difluoro-3-hydroxypyridine: A Technical Guide to Molecular Weight, Lipophilicity, and Scaffold Optimization Executive Summary In modern medicinal chemistry, fluorinated heteroaromatics are indispensable build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-4,5-difluoro-3-hydroxypyridine: A Technical Guide to Molecular Weight, Lipophilicity, and Scaffold Optimization

Executive Summary

In modern medicinal chemistry, fluorinated heteroaromatics are indispensable building blocks. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2) represents a highly specialized scaffold that perfectly balances hydrogen-bonding capacity with halogen-induced metabolic stability[1][2]. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties of this molecule—specifically its molecular weight (146.09 g/mol ) and lipophilicity (LogP ~0.58)—and provide self-validating experimental protocols for characterizing its partition coefficient[3][4].

Molecular Weight and Ligand Efficiency

The molecular weight (MW) of a compound dictates its trajectory in drug discovery, directly influencing ligand efficiency (LE) and oral bioavailability as defined by Lipinski’s Rule of 5.

2-Amino-4,5-difluoro-3-hydroxypyridine has a low molecular weight of 146.09 g/mol [1].

Causality in Drug Design: Because the MW is well below the 500 Da threshold, this molecule serves as an ideal "fragment" for Fragment-Based Drug Discovery (FBDD). Its small size allows medicinal chemists to elaborate on the scaffold (e.g., via cross-coupling at the pyridine ring) without rapidly inflating the final drug candidate's molecular weight into non-compliant territory. Furthermore, the low molecular weight combined with a Polar Surface Area (PSA) of 59.87 Ų ensures excellent membrane permeability and potential Blood-Brain Barrier (BBB) penetration[3][5].

Table 1: Core Physicochemical Properties
PropertyValueClinical / Chemical Implication
Molecular Formula C5H4F2N2OHighly functionalized core for SAR exploration.
Molecular Weight 146.09 g/mol Ideal for fragment-based drug design (MW < 300).
Exact Mass 146.029 DaCritical for high-resolution LC-MS identification.
Topological PSA 59.87 ŲOptimal for oral absorption and cellular permeability.
LogP 0.5777Balanced amphiphilicity (water soluble yet lipophilic).

(Data sourced from Chemsrc[3] and CapotChem[1])

Lipophilicity (LogP): The Fluorine Effect

Lipophilicity, quantified as the partition coefficient (LogP) between n-octanol and water, is the central metric governing a drug's absorption, distribution, metabolism, and excretion (ADME)[5]. The experimental LogP of 2-Amino-4,5-difluoro-3-hydroxypyridine is approximately 0.58 [3].

Mechanistic Causality: Typically, a pyridine ring substituted with polar amino (-NH2) and hydroxyl (-OH) groups would be highly hydrophilic (negative LogP). However, the introduction of two fluorine atoms at the 4- and 5-positions fundamentally alters the electronic landscape[6].

  • Inductive Effect: Fluorine is the most electronegative element. It strongly withdraws electron density from the aromatic ring via the sigma-bond network[2].

  • pKa Modulation: This electron withdrawal significantly lowers the pKa of the adjacent hydroxyl group, making it more acidic, while simultaneously reducing the basicity of the amino group[2].

  • Hydrophobicity: The C-F bond has low polarizability, which inherently increases the hydrophobicity of the local microenvironment[2][6].

The net result is a "sweet spot" LogP of 0.58. The molecule is lipophilic enough to partition into lipid bilayers, yet polar enough to maintain excellent aqueous solubility, preventing aggregation in biological assays.

G A 2-Amino-4,5-difluoro-3-hydroxypyridine B Fluorine Substitution (High Electronegativity) A->B C Inductive Electron Withdrawal B->C D Decreased pKa of -OH & -NH2 (Altered Ionization) C->D E Increased C-F Hydrophobicity C->E F Balanced LogP (~0.58) Optimal ADME Profile D->F E->F

Fig 1. Mechanistic pathway of fluorine substitution impacting lipophilicity and pKa.

Self-Validating Experimental Protocols for LogP Determination

To ensure data integrity, lipophilicity must be measured using robust, artifact-free methodologies. Below are two authoritative protocols: the thermodynamic gold standard (Shake-Flask) and the high-throughput kinetic alternative (RP-HPLC)[4][7].

Protocol A: Miniaturized Shake-Flask Method (OECD 107)

The shake-flask method directly measures the thermodynamic equilibrium of the solute between water and n-octanol[8].

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Step): Stir equal volumes of n-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours. Causality: This prevents volume shifts during the actual experiment due to the mutual solubility of the two solvents.

  • Sample Preparation: Dissolve exactly 1.0 mg of 2-Amino-4,5-difluoro-3-hydroxypyridine in 1.0 mL of the pre-saturated aqueous phase.

  • Equilibration: Transfer 0.5 mL of the spiked aqueous phase and 0.5 mL of pre-saturated n-octanol into a 2 mL glass HPLC vial. Shake mechanically at 100 rpm for 24 hours at a constant 25.0 ± 0.1 °C[9].

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Fluorinated compounds can sometimes stabilize micro-emulsions; centrifugation ensures strict phase boundary separation.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify the concentration using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total mass recovered ( Massoctanol​+Massaqueous​ ). The assay is only valid if the recovery is >95% of the initial input. A lower recovery indicates degradation or adsorption to the glass vial, invalidating the LogP calculation.

Protocol B: RP-HPLC Method (OECD 117)

For rapid screening, Reversed-Phase HPLC correlates chromatographic retention time with lipophilicity[7].

Step-by-Step Methodology:

  • System Setup: Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) with an isocratic mobile phase of Methanol/Water (50:50 v/v) buffered to pH 7.4.

  • Dead Time ( t0​ ) Determination: Inject thiourea (an unretained marker) to determine the column dead time.

  • Calibration: Inject a suite of 6 reference compounds with known LogP values spanning 0.0 to 2.0 (e.g., aniline, benzyl alcohol). Record their retention times ( tr​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each reference: k′=(tr​−t0​)/t0​ .

  • Standard Curve: Plot log(k′) versus known LogP. Self-Validation: The linear regression ( R2 ) must be ≥0.99 to proceed.

  • Analyte Measurement: Inject 2-Amino-4,5-difluoro-3-hydroxypyridine, determine its tr​ , calculate its k′ , and interpolate its LogP from the standard curve.

G cluster_0 Shake-Flask (OECD 107) cluster_1 RP-HPLC (OECD 117) Start LogP Determination N1 Phase Pre-saturation Start->N1 H1 Reference Calibration Start->H1 N2 Equilibration (24h) N1->N2 N3 Phase Separation N2->N3 N4 LC-MS Quantification N3->N4 N5 Mass Balance Check (>95% Recovery) N4->N5 H2 Isocratic Elution H1->H2 H3 Calculate k' H2->H3 H4 Interpolate LogP H3->H4 H5 Linearity Check (R² > 0.99) H4->H5

Fig 2. Parallel self-validating workflows for LogP determination (OECD 107 & 117).

References

  • Specifications of 2-Amino-4,5-difluoro-3-hydroxypyridine - CapotChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1zAg0nz5ix--2pxJQM6nSqwiv7mP2JT0mmUtIXXaIdhWBz5V-8IGTD-v7CSoqLfbacaYrhtNXMrMLn_mGRL88pdYu5nBPeUc_dMKtDXubcm60TulJByS-lGoXfJ3D9YjneVfStPBqY2jSKK6X]
  • 2-amino-4,5-difluoropyridin-3-ol | CAS#:1003710-48-2 - Chemsrc -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwd1T1plb2B04vpAfuTMI6zICw9_Z6Y-vSaOcyxoflcMLiwVCBRGf32X4WI_nmIboVqvccjdvZRwoxwHlAGyjyf_-VV_KMcHcG2CkzPsAwj2Y4SwUn30-sm7NOnncsuUMPB9pUG45PSVXoDzYtuF5lfDc=]
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - Journal of Medicinal Chemistry (ACS Publications) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZzFLdSy-7nm38IcXbkPro9hl_6UvZ9zJ5oxDzqzUETZAK39uMLlHTg-EDahyJbWcCt03a-c-zvFillCCbFu_gn2JRGeS6nF7YpeUlLWCJjLNwXjShM3R-LFIP0L7Pq48T8OlQirdq5zvvEIJKHTUW]
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK7iOSkhiuTvZohlC9lDB074-ikn177EnU5oUllh658Vn6Nj-U17Bjp5Aext0ziRcpJT5SdAFc-ibxPIwnEimkEy-m5dO9faaR96pmMisIIlQQzkyjWkXNMMZoYo3gVV2xBohj4gR1FSnR_c4jjErpsoVXrLU28jdEjSf87y1BYvUx0r5xrs-0s84GR5hvzk-td74mmVLtzUW3pOwz]
  • The Role of Fluorine in Medicinal Chemistry - SDI Article -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl1oGdgm6ZGJL2qGVAA4maOVUfvbSeiQoRQ1GCMfxrJuCROaKFATPxKuO54zrbXP5HBZuyXd43jnZPaWqgToCy0SLbElR8Okp-qOupxBqfjMgSTNcPip61ZCCyU8qFy5TObjaG6ajMR-AzlKmSPkpXLPaMNF9o8tkthfLEq9QBmS-IjwiP1ucv4GDj2OEjn3Qj8j0=]
  • EP2014816B1 - Method for measuring octanol-water distribution coefficients - Google Patents -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWeAKwm-OMveGA4x0CByMHZtbSnZINZ-QdsFHO43D0MOTwgUIFzMh3KlIIKgRZ2GbqlY-ASOh5vEnt03bPXUfhUsJ-hqx99CLomsnzFxD1XYgCKa5igWOvfVFr4hqOq0AfHp1x7G203UFbwA==]
  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins - Journal of Chemical & Engineering Data (ACS Publications) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ecu1BkXnRsqnUbsLWjTZkP71Ls04fugZ_Xx-_7pijoqFF1DrI-iR9Fc4NT2XSf5H_NDzuhxwuHH6DYrA3eTbHzCwGROoHnAh598KhFauIjg8Cs-MbGiGY9OLQ6mjTNxuqv0SOA--J0bMUN4=]
  • Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlCdQGPcnFobnhS7PzXqOy7rhAljMKEytVrLtMl2ZhEyu4nD7e5XqsNvJdBHLcZErf3ENUccx0XEQQM78sOtauK4ZvzG42xvkCedSSjM5NBt-4crVMI9vPytDaNVvD_XrPBVAxsvY_6zq06isj]
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3CaRaOAiZO71WpJa1QxRoRx0_9lm82x6ucQa1tFf7T-0N6jjFIVX3nyoknEmlMPg4BerJI28Wuw2k62ky4R0k9lOm60WeRFlidv_1q1Vmd0HKYdjNsahe4W1iaim_vhcVw==]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-4,5-difluoro-3-hydroxypyridine

An Application Note and Proposed Protocol for the Synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine For inquiries, please contact: Senior Application Scientist Gemini Laboratories Abstract This document outlines a prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Proposed Protocol for the Synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This document outlines a proposed multi-step synthetic protocol for 2-Amino-4,5-difluoro-3-hydroxypyridine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a publicly available, validated synthesis for this specific molecule, this guide provides a scientifically-grounded, hypothetical route based on established and analogous reactions in pyridine chemistry. Each step is detailed with theoretical justification, experimental procedures, and references to authoritative sources. This application note is intended to serve as a foundational guide for the development of a robust synthesis for the target compound.

Introduction and Rationale

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability and altered electronic properties. The target molecule, 2-Amino-4,5-difluoro-3-hydroxypyridine, combines several key pharmacophoric features: a pyridine core, vicinal amino and hydroxyl groups, and difluorination. These features make it a valuable scaffold for the development of novel therapeutic agents.

Given the challenges associated with the regioselective functionalization of electron-deficient pyridine rings, particularly with multiple fluorine substituents, a direct and validated synthesis protocol for 2-Amino-4,5-difluoro-3-hydroxypyridine is not readily found in the current literature. Therefore, this document proposes a logical and feasible multi-step synthetic pathway. The proposed route is designed to build the molecule sequentially, leveraging well-established transformations in pyridine chemistry, such as nitration, nucleophilic aromatic substitution, nitro group reduction, and diazotization-hydrolysis. The protocols and mechanistic explanations are supported by citations from relevant chemical literature.

Proposed Overall Synthetic Scheme

The proposed synthesis commences with a commercially available or readily synthesized difluorinated pyridine precursor and proceeds through four key transformations to arrive at the final product.

Synthetic_Pathway A 2-Chloro-4,5-difluoropyridine B 2-Chloro-4,5-difluoro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Amino-4,5-difluoro-3-nitropyridine B->C Amination (aq. NH3) D 2,3-Diamino-4,5-difluoropyridine C->D Reduction (Fe, HCl) E 2-Amino-4,5-difluoro-3-hydroxypyridine D->E Diazotization & Hydrolysis (NaNO2, H2SO4/H2O)

Caption: Proposed synthetic pathway for 2-Amino-4,5-difluoro-3-hydroxypyridine.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The nitration step involves the use of strong acids and should be handled with extreme care.

Step 1: Nitration of 2-Chloro-4,5-difluoropyridine
  • Rationale: The first step involves the regioselective introduction of a nitro group at the C3 position of the pyridine ring. The electron-withdrawing nature of the chlorine atom and the fluorine atoms deactivates the ring towards electrophilic aromatic substitution. However, under harsh conditions (fuming nitric acid and sulfuric acid), nitration can be achieved. The C3 position is the most likely site for nitration due to the directing effects of the existing substituents. This type of reaction is a standard method for the nitration of deactivated pyridine rings.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (98%).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add 10.0 g of 2-Chloro-4,5-difluoropyridine to the sulfuric acid while maintaining the temperature below 10°C.

    • Once the starting material is fully dissolved, add 15 mL of fuming nitric acid (>90%) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10°C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60°C for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-4,5-difluoro-3-nitropyridine.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Amination of 2-Chloro-4,5-difluoro-3-nitropyridine
  • Rationale: This step involves a nucleophilic aromatic substitution of the chlorine atom at the C2 position with an amino group. The presence of the electron-withdrawing nitro and fluoro groups further activates the C2 position for nucleophilic attack. Using aqueous ammonia at elevated temperature and pressure is a common method for this transformation[1].

  • Protocol:

    • Place 5.0 g of 2-Chloro-4,5-difluoro-3-nitropyridine and 50 mL of concentrated aqueous ammonia (28-30%) into a high-pressure reaction vessel.

    • Seal the vessel and heat the reaction mixture to 130°C for 20 hours with constant stirring.

    • After the reaction time, cool the vessel to room temperature.

    • Vent the vessel in a fume hood to release any excess pressure.

    • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield 2-Amino-4,5-difluoro-3-nitropyridine. The product can be further purified by recrystallization if necessary.

Step 3: Reduction of 2-Amino-4,5-difluoro-3-nitropyridine
  • Rationale: The nitro group at the C3 position is reduced to an amino group to form the 2,3-diamino intermediate. A common and effective method for this reduction in the presence of other functional groups is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid[1].

  • Protocol:

    • In a round-bottom flask, suspend 3.0 g of 2-Amino-4,5-difluoro-3-nitropyridine and 6.0 g of iron powder in a mixture of 30 mL of ethanol and 15 mL of water.

    • Heat the mixture to reflux with vigorous stirring.

    • Add 1 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.

    • Continue refluxing for 3 hours, monitoring the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a sodium carbonate solution to precipitate the product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Diamino-4,5-difluoropyridine.

Step 4: Diazotization and Hydrolysis of 2,3-Diamino-4,5-difluoropyridine
  • Rationale: The final step is the conversion of the 3-amino group to a hydroxyl group. This is achieved via a Sandmeyer-type reaction, where the primary aromatic amine is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to the corresponding hydroxyl compound. The 2-amino group is less likely to react under these conditions due to protonation.

  • Protocol:

    • Dissolve 2.0 g of 2,3-Diamino-4,5-difluoropyridine in 20 mL of 10% aqueous sulfuric acid in a beaker, cooling to 0-5°C in an ice bath.

    • In a separate flask, dissolve 1.2 g of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred solution of the diamine, ensuring the temperature remains between 0-5°C.

    • Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.

    • Slowly heat the reaction mixture to 50-60°C and maintain this temperature until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-Amino-4,5-difluoro-3-hydroxypyridine.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Summary of Reaction Parameters

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
1Nitration2-Chloro-4,5-difluoropyridineH₂SO₄, HNO₃-604
2Amination2-Chloro-4,5-difluoro-3-nitropyridineaq. NH₃Water13020
3Reduction2-Amino-4,5-difluoro-3-nitropyridineFe, HClEthanol/WaterReflux3
4Diazotization & Hydrolysis2,3-Diamino-4,5-difluoropyridineNaNO₂, H₂SO₄Water0-5 then 50-60~2

Discussion and Future Work

The proposed synthetic route provides a logical and feasible approach to 2-Amino-4,5-difluoro-3-hydroxypyridine. However, it is important to note that optimization of reaction conditions for each step will likely be necessary to achieve satisfactory yields and purity. Potential challenges may include regioselectivity in the nitration step and the stability of the diazonium salt intermediate.

Alternative strategies could also be explored. For instance, the introduction of the hydroxyl group could potentially be achieved through other methods, such as a nucleophilic substitution of a suitable leaving group at the C3 position, although this would require a different synthetic precursor. The synthesis of related 2-amino-3-hydroxypyridine from non-pyridine starting materials like furfural suggests that a ring-formation strategy could also be a viable, albeit complex, alternative[2][3].

Further work should focus on the experimental validation of this proposed protocol. Detailed optimization of each step, followed by thorough characterization of all intermediates and the final product, will be crucial for establishing a robust and reproducible synthesis.

References

  • WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL not available)
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC. (URL: [Link])

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). (URL: [Link])

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google P
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL not available)
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. (URL: [Link])

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. (URL: [Link])

  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL not available)
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL not available)
  • Synthesis of 2-Amino-5-Fluoropyridine | Article Information - J-Global. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P

Sources

Application

The Emerging Potential of 2-Amino-4,5-difluoro-3-hydroxypyridine in Medicinal Chemistry: A Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies In the landscape of modern drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacological pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The pyridine ring, a cornerstone heterocyclic motif, is a well-established "privileged structure" due to its presence in a vast array of FDA-approved drugs.[1][2] This guide introduces a novel and promising, yet underexplored, building block for medicinal chemistry: 2-Amino-4,5-difluoro-3-hydroxypyridine .

This molecule is uniquely functionalized with features that are highly sought after in the development of targeted therapies, particularly kinase inhibitors. The 2-aminopyridine moiety is a classic "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of a kinase hinge region, a critical interaction for potent inhibition.[3] The hydroxyl group at the 3-position provides an additional hydrogen bond donor and acceptor, offering opportunities for enhanced target affinity and selectivity. Furthermore, the vicinal difluoro substitution at the 4- and 5-positions is anticipated to significantly influence the molecule's properties. Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of the pyridine nitrogen, which can fine-tune its interaction with target proteins.[4][5][6][7]

While direct literature on the applications of 2-Amino-4,5-difluoro-3-hydroxypyridine is nascent, this guide will provide a comprehensive overview of its potential, including proposed synthetic routes, detailed protocols for its application in drug discovery workflows, and a forward-looking perspective on its utility for researchers, scientists, and drug development professionals.

Proposed Synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine: A Strategic Approach

The synthesis of this highly functionalized pyridine core is not explicitly described in the current literature. However, by drawing parallels with the synthesis of related fluorinated and hydroxylated pyridines, a plausible and efficient synthetic strategy can be devised. The following protocol outlines a potential route, starting from a commercially available or readily accessible precursor.

Protocol 1: Multi-step Synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine

This proposed synthesis leverages established transformations in pyridine chemistry. The key steps involve the introduction of the amino and hydroxyl groups onto a pre-fluorinated pyridine ring.

Step 1: Nitration of 3,4,5-Trifluoropyridine

  • Rationale: Introduction of a nitro group at the 2-position provides a precursor to the desired amine. The electron-withdrawing nature of the fluorine atoms directs nitration to the 2-position.

  • Procedure:

    • To a solution of 3,4,5-trifluoropyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, 3,4,5-trifluoro-2-nitropyridine, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with a Hydroxide Source

  • Rationale: The nitro group activates the pyridine ring for nucleophilic aromatic substitution. The fluorine at the 3-position is the most activated towards substitution by a hydroxide equivalent.

  • Procedure:

    • Dissolve 3,4,5-trifluoro-2-nitropyridine in a suitable solvent such as dioxane or DMSO.

    • Add a solution of sodium hydroxide or potassium hydroxide in water.

    • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product, 4,5-difluoro-3-hydroxy-2-nitropyridine, with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine.

  • Procedure:

    • Dissolve 4,5-difluoro-3-hydroxy-2-nitropyridine in a solvent such as ethanol or methanol.

    • Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Alternatively, use a chemical reducing agent like iron powder in acetic acid or stannous chloride in hydrochloric acid.

    • Monitor the reaction until the starting material is consumed.

    • If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Neutralize the reaction mixture and extract the product, 2-Amino-4,5-difluoro-3-hydroxypyridine, with an organic solvent.

    • Dry, concentrate, and purify the final product by recrystallization or column chromatography.

Synthetic Workflow for 2-Amino-4,5-difluoro-3-hydroxypyridine start 3,4,5-Trifluoropyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 3,4,5-Trifluoro-2-nitropyridine step1->intermediate1 step2 SNAr (NaOH or KOH) intermediate1->step2 intermediate2 4,5-Difluoro-3-hydroxy-2-nitropyridine step2->intermediate2 step3 Reduction (H2, Pd/C or Fe/AcOH) intermediate2->step3 product 2-Amino-4,5-difluoro-3-hydroxypyridine step3->product

Caption: Proposed synthetic route to 2-Amino-4,5-difluoro-3-hydroxypyridine.

Application in Kinase Inhibitor Drug Discovery

The structural features of 2-Amino-4,5-difluoro-3-hydroxypyridine make it an ideal starting point for the design of novel kinase inhibitors. Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8]

The Role as a Hinge-Binding Scaffold

The 2-aminopyridine motif is a well-validated hinge-binder in numerous clinically approved and investigational kinase inhibitors.[3] This scaffold typically forms two or three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site. The hydroxyl group at the 3-position can form an additional hydrogen bond with either the hinge region or other nearby residues, potentially increasing potency and selectivity.

Kinase Hinge Binding cluster_inhibitor 2-Aminopyridine Scaffold cluster_kinase Kinase Hinge Region inhibitor_N Pyridine N kinase_NH Backbone NH inhibitor_N->kinase_NH H-bond inhibitor_NH2 Amino Group kinase_CO Backbone C=O inhibitor_NH2->kinase_CO H-bond inhibitor_OH Hydroxyl Group kinase_acceptor Acceptor Residue inhibitor_OH->kinase_acceptor H-bond

Caption: Hydrogen bonding interactions of the scaffold with a kinase hinge.

Protocol 2: Library Synthesis for Structure-Activity Relationship (SAR) Studies

Once 2-Amino-4,5-difluoro-3-hydroxypyridine is synthesized, it can be used as a versatile building block for the creation of a library of derivatives to explore the structure-activity relationship (SAR).

  • Rationale: To identify potent and selective kinase inhibitors, various substituents need to be introduced at different positions of the scaffold. The amino and hydroxyl groups are convenient handles for such modifications.

  • Procedure (Example: Amide Coupling):

    • In a reaction vessel, dissolve 2-Amino-4,5-difluoro-3-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a carboxylic acid of interest and a coupling agent (e.g., HATU, HOBt/EDC).

    • Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the resulting amide by column chromatography or preparative HPLC.

    • This can be performed in parallel for a library of different carboxylic acids.

Screening and Characterization Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and high-throughput method for measuring kinase activity.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test compounds (derived from the scaffold) in DMSO.

    • In a 384-well plate, add the kinase, the biotinylated substrate peptide, and ATP in an appropriate assay buffer.

    • Add the test compounds and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the detection reagents (europium-labeled antibody and streptavidin-APC) and incubate for another 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor emission and determine the IC50 values for each compound.

Table 1: Representative Data Summary for Hypothetical Compounds
Compound IDR-Group (from Amide Coupling)Kinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
Scaffold H>10,000>10,000-
Cpd-001 Phenyl5008,00016
Cpd-002 4-Fluorophenyl25010,00040
Cpd-003 3-Pyridyl1201,50012.5
Cpd-004 4-Morpholinophenyl355,000143

Future Directions and Conclusion

The 2-Amino-4,5-difluoro-3-hydroxypyridine scaffold represents a novel and highly promising starting point for the development of targeted therapeutics. The strategic combination of a validated kinase hinge-binding motif with a hydroxyl group for additional interactions and difluoro-substitution for improved drug-like properties makes it an attractive candidate for further investigation.

Future research should focus on:

  • The successful synthesis and characterization of this novel scaffold.

  • The generation of diverse chemical libraries based on this core structure.

  • Screening of these libraries against a broad panel of kinases to identify potent and selective inhibitors.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode of inhibitors derived from this scaffold.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available at: [Link]

  • WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC. Available at: [Link]

  • Deoxyfluorination. Hypha Discovery. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH. Available at: [Link]

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry. Panjab University, Chandigarh. Available at: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Molbase. Available at: [Link]

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • New functionalised 3-hydroxypyridines. Durham E-Theses. Available at: [Link]

  • 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Protein Kinase Inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for 2-Amino-4,5-difluoro-3-hydroxypyridine in Organic Synthesis

Foreword: The Strategic Value of Polysubstituted Fluorinated Pyridines The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] The strategic introduction of fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Polysubstituted Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2] 2-Amino-4,5-difluoro-3-hydroxypyridine represents a highly functionalized and synthetically versatile precursor, offering medicinal chemists three distinct and orthogonally reactive centers for molecular elaboration. This guide provides a framework for leveraging its unique reactivity, moving beyond simple procedural steps to explain the underlying chemical principles that drive experimental design.

Molecular Profile and Hazard Assessment

Before commencing any experimental work, a thorough understanding of the precursor's properties and safe handling procedures is imperative.

Physicochemical Data

The properties of 2-Amino-4,5-difluoro-3-hydroxypyridine are summarized below. Data for closely related structures are used for context and comparison.

PropertyValueSource/Analogue
Molecular FormulaC₅H₄F₂N₂O-
Molecular Weight146.09 g/mol -
AppearanceExpected to be an off-white to light yellow solidAnalogue[3]
SolubilityLikely soluble in polar organic solvents (DMSO, DMF, MeOH)Inferred
pKaMultiple values expected due to amino and hydroxyl groupsInferred
Safety and Handling

Compounds of this class should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory.[5]

  • Health Hazards: Aminopyridines can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing skin, eye, and respiratory irritation.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

A Guide to Synthetic Strategy: Orthogonal Reactivity

The synthetic utility of 2-Amino-4,5-difluoro-3-hydroxypyridine stems from its three primary reactive sites: the C2-amino group, the C3-hydroxyl group, and the electron-deficient pyridine core. The judicious selection of reagents and reaction conditions allows for the selective functionalization of each site.

G cluster_0 2-Amino-4,5-difluoro-3-hydroxypyridine cluster_1 Reactive Sites & Transformations Precursor Structure Amino C2-Amino Group Precursor->Amino Site 1 Hydroxyl C3-Hydroxyl Group Precursor->Hydroxyl Site 2 Ring Pyridine Core Precursor->Ring Site 3 Amino_Rxns Diazotization Acylation Cross-Coupling Amino->Amino_Rxns Hydroxyl_Rxns O-Alkylation O-Acylation Triflation Hydroxyl->Hydroxyl_Rxns Ring_Rxns SNAr C-H Activation Ring->Ring_Rxns

Caption: Key reactive sites on the precursor molecule.

Transformations of the C2-Amino Group

The primary amino group is a versatile handle for introducing a wide range of functionalities.

  • Diazotization (Sandmeyer and Related Reactions): This classical transformation converts the amino group into a diazonium salt, which is an excellent leaving group. This intermediate can be displaced by various nucleophiles (e.g., halides, CN, OH) to afford diverse products. The use of strongly acidic conditions is a key requirement for forming the diazonium intermediate.[8]

  • N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amide or sulfonamide linkages, which are common motifs in bioactive molecules.

  • N-Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.

  • Palladium-Catalyzed Cross-Coupling: The amino group can participate directly in C-N bond-forming reactions, such as Buchwald-Hartwig amination, coupling with aryl halides or triflates.

Transformations of the C3-Hydroxyl Group

The phenolic hydroxyl group offers another vector for diversification, often with reactivity complementary to the amino group.

  • O-Alkylation (Williamson Ether Synthesis): Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a nucleophilic alkoxide that can be alkylated with alkyl halides or tosylates. This is one of the most reliable methods for forming ether linkages.

  • O-Acylation: Reaction with acylating agents forms ester linkages, providing another means to explore structure-activity relationships or to use the group as a protecting group.

  • Activation for Cross-Coupling (Triflation): The hydroxyl group is a poor leaving group for cross-coupling. However, it can be readily converted into a triflate (-OTf) by treatment with triflic anhydride. The resulting triflate is an excellent leaving group for a wide range of palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-S bonds at the C3 position.

Reactivity of the Pyridine Core

The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SₙAr).

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atoms, particularly at the C4 position, make the ring susceptible to attack by strong nucleophiles (e.g., alkoxides, amines, thiols). The reaction is typically regioselective, with substitution favored at the para-position (C4) to the ring nitrogen. The presence of the amino and hydroxyl groups can modulate this reactivity.

  • Modern C-H Functionalization: While more advanced, rhodium- or palladium-catalyzed C-H activation could potentially be used to functionalize the C6 position, offering a direct route to substituted pyridines without pre-functionalization.[9][10]

Detailed Experimental Protocols

The following protocols are exemplary and should be adapted and optimized based on the specific substrate and desired product.

Protocol 1: O-Alkylation of the C3-Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the synthesis of 2-amino-3-(benzyloxy)-4,5-difluoropyridine.

  • Rationale: This reaction leverages the acidity of the hydroxyl group. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, minimizing side reactions with the less acidic amino group. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4,5-difluoro-3-hydroxypyridine (1.0 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and stir the suspension.

    • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: Conversion of C2-Amino to C2-Iodo Group (Sandmeyer Reaction)

This protocol creates a valuable handle for subsequent palladium-catalyzed cross-coupling reactions.

  • Rationale: The conversion of an amine to an iodide via a diazonium salt is a robust transformation. Using an aqueous acidic medium is critical for diazotization. The iodide source (KI) acts as the nucleophile to displace the diazonium group. Careful temperature control is essential to prevent premature decomposition of the unstable diazonium intermediate.

  • Step-by-Step Procedure:

    • Suspend 2-Amino-4,5-difluoro-3-hydroxypyridine (1.0 eq.) in a mixture of water and sulfuric acid (e.g., 5 M H₂SO₄) in a flask and cool to 0-5 °C in an ice bath.

    • In a separate flask, dissolve sodium nitrite (NaNO₂, 1.2 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the pyridine suspension, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature.

    • In another flask, dissolve potassium iodide (KI, 3.0 eq.) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to afford 4,5-difluoro-2-iodo-3-hydroxypyridine.

Application in Medicinal Chemistry: A Workflow for Library Generation

The precursor is an ideal starting point for generating a library of analogues for screening in drug discovery programs. The orthogonal reactivity allows for a divergent synthetic approach.

Caption: A divergent workflow for library synthesis.

This strategy allows for the rapid generation of diverse chemical matter. For instance, derivatives of 2-amino-3-hydroxypyridine are explored as intermediates for anti-inflammatory and antibacterial medications, showcasing the therapeutic potential of this scaffold.[11] The incorporation of fluorine enhances the potential for developing potent and metabolically robust drug candidates.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Carbonyl Compounds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Giri, R., Shi, B.-F., Engle, K. M., Maugel, N., & Yu, J.-Q. (2009). Transition metal-catalyzed C–H activation reactions: an efficient route to complex aromatic molecules. Chemical Society Reviews, 38(11), 3242–3272. [Link]

  • Pazo, E. R., & Seoane, C. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(35), 9135-9157. [Link]

  • PubChem. (n.d.). 2-Amino-4-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Properties of 2-Amino-3-hydroxypyridine for Synthesis. [Link]

  • Young, R. J. (2022). The underappreciated hydroxyl in drug discovery. Future Medicinal Chemistry, 14(5), 285-290. [Link]

  • Saini, M. S., Kumar, A., & Dwivedi, J. (2013). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Pharmaceutical Sciences and Research, 4(7), 2441-2455. [Link]

Sources

Application

Application Notes &amp; Protocols: A Systematic Approach to Establishing In Vivo Dosing Strategies for 2-Amino-4,5-difluoro-3-hydroxypyridine

Disclaimer: 2-Amino-4,5-difluoro-3-hydroxypyridine is a novel chemical entity for which, to the best of our knowledge, no public in vivo dosing or pharmacokinetic data exists. This document does not provide a specific, v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-Amino-4,5-difluoro-3-hydroxypyridine is a novel chemical entity for which, to the best of our knowledge, no public in vivo dosing or pharmacokinetic data exists. This document does not provide a specific, validated dosing regimen. Instead, it offers a comprehensive, systematic framework for researchers to rationally design and establish a safe and effective in vivo dosing strategy. The protocols and principles described herein are based on established practices in preclinical drug development and data from structurally related aminopyridine compounds.

Introduction: The Scientific Context

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives, particularly aminopyridines and hydroxypyridines, exhibit a vast range of biological activities, including kinase inhibition, anti-inflammatory, and anti-cancer effects.[1][2] The subject of this guide, 2-Amino-4,5-difluoro-3-hydroxypyridine, combines several key functional groups: an amino group, a hydroxyl group, and difluoro substitution on the pyridine core. These features suggest potential for unique biological activity but also present challenges for predicting its in vivo behavior.

Fluorine substitution can significantly alter metabolic stability, potency, and pharmacokinetic properties. The amino and hydroxyl groups provide sites for hydrogen bonding and potential metabolic conjugation. Therefore, a methodical, data-driven approach is essential to move from a promising in vitro profile to a robust in vivo efficacy model.

This guide will walk you through a four-phase process:

  • Pre-Dosing Characterization: Foundational physicochemical and in vitro analysis.

  • Formulation Development: Creating a suitable vehicle for administration.

  • Pharmacokinetic (PK) & Tolerability Profiling: Understanding the compound's disposition and safety margin in a biological system.

  • Efficacy Study Design: Integrating all data to select a rational dosing regimen for therapeutic studies.

Phase 1: Pre-Dosing Characterization

Expertise & Experience: Before any animal is dosed, a foundational understanding of the compound's intrinsic properties is non-negotiable. This data dictates formulation strategy and provides the first anchor for dose prediction. Neglecting this step leads to wasted resources and inconclusive or misleading in vivo results.

Physicochemical Profiling

The goal is to understand the compound's solubility and lipophilicity, which are primary determinants of its absorption and distribution.

  • Aqueous Solubility: Determines if a simple saline or buffered solution can be used for dosing.

  • LogP/LogD: Indicates the compound's lipophilicity, which influences its ability to cross cell membranes and its potential for non-specific binding.

Protocol 1: Kinetic Solubility Assessment in Preclinical Vehicles
  • Preparation: Prepare stock solutions of 2-Amino-4,5-difluoro-3-hydroxypyridine at 10 mM in 100% DMSO.

  • Vehicle Plate: In a 96-well plate, dispense 198 µL of various common preclinical vehicles (see Table 1).

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Analysis: Analyze the concentration of the compound in the supernatant of each well by LC-MS/MS after centrifugation to pellet any precipitate. The ratio of the measured concentration to the nominal concentration (100 µM) indicates the kinetic solubility.

In Vitro Potency (The "Why")

The in vitro potency (e.g., IC₅₀ or EC₅₀ from a relevant cell-based or biochemical assay) is the critical link to therapeutic dosing. A common goal in efficacy studies is to maintain plasma concentrations several-fold above the in vitro IC₅₀ for a sustained period. Without this value, dose selection is arbitrary.

Phase 2: Formulation Development

Trustworthiness: The formulation is not merely a delivery vehicle; it is a critical variable of the experiment. An improper formulation can lead to poor bioavailability, dose-site irritation, or even vehicle-induced toxicity, confounding the study results. A self-validating protocol involves confirming the stability and homogeneity of the final dosing preparation.

Strategy & Rationale

Based on the solubility data from Phase 1, a formulation strategy is chosen.

  • If Soluble (>1 mg/mL in aqueous buffer): A simple solution is preferred.

  • If Poorly Soluble: A suspension or co-solvent system is necessary. Suspensions are often preferred for early studies to avoid potential toxicity from organic co-solvents.

Data Presentation: Common Preclinical Vehicles
Vehicle NameCompositionCommon UseConsiderations
Saline 0.9% NaCl in WaterIV, IP, SC, POFor highly soluble compounds.
PBS Phosphate-Buffered SalineIV, IP, SC, POBuffered system, good for pH-sensitive compounds.
5% Dextrose 5% Dextrose in WaterIVFor compounds that may precipitate in saline.
CMC/Tween 0.5% Carboxymethylcellulose, 0.25% Tween 80POCommon suspension for oral dosing of insoluble compounds.
PEG400/Water 30% PEG400, 70% WaterPO, IPCo-solvent system to improve solubility.
Protocol 2: Preparation of a 1 mg/mL Suspension for Oral Gavage
  • Weighing: Accurately weigh the required amount of 2-Amino-4,5-difluoro-3-hydroxypyridine for the desired final volume (e.g., 10 mg for a 10 mL formulation).

  • Wetting Agent: Prepare the vehicle (0.5% w/v Tween 80 in sterile water). Add a small amount of the vehicle to the compound powder to create a paste. This "wetting" step is crucial to prevent clumping.

  • Suspending Agent: Prepare the suspending vehicle (0.5% w/v Carboxymethylcellulose [CMC] in sterile water).

  • Homogenization: Gradually add the CMC solution to the compound paste while continuously stirring or vortexing.

  • Final Volume: Adjust to the final volume with the CMC solution.

  • Validation:

    • Homogeneity: Before each use, stir the suspension continuously. Take samples from the top and bottom of the container to confirm uniform concentration via LC-MS/MS.

    • Stability: Store at 4°C. Assess concentration and appearance daily to ensure the compound does not degrade or crash out of suspension.

Phase 3: Pharmacokinetic & Tolerability Profiling

Authoritative Grounding: This phase is designed to understand the ADME (Absorption, Distribution, Metabolism, Excretion) profile and to establish a preliminary safety margin. The data generated here (half-life, bioavailability, exposure) are indispensable for designing a rational efficacy study.

Visualization: Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Prepare Dosing Formulation Dose_IV Dose IV Group Formulation->Dose_IV Dose_PO Dose PO Group Formulation->Dose_PO Animals Acclimate Animals Animals->Dose_IV Animals->Dose_PO Sample_IV Serial Blood Sampling (IV) Dose_IV->Sample_IV Sample_PO Serial Blood Sampling (PO) Dose_PO->Sample_PO Bioanalysis LC-MS/MS Bioanalysis of Plasma Sample_IV->Bioanalysis Sample_PO->Bioanalysis PK_Calc Calculate PK Parameters Bioanalysis->PK_Calc

Caption: Workflow for a pilot pharmacokinetic study.

Protocol 3: Pilot Pharmacokinetic Study in Mice
  • Animal Model: Use male C57BL/6 mice (n=3 per timepoint or n=4 for sparse sampling).

  • Dose Selection:

    • IV Group: Administer a 1 mg/kg dose via tail vein injection to determine clearance and volume of distribution.

    • PO Group: Administer a 10 mg/kg dose via oral gavage. This is a common starting dose for novel small molecules in discovery.[1]

  • Blood Sampling:

    • IV Group: Collect ~50 µL of blood (into K₂EDTA tubes) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-Amino-4,5-difluoro-3-hydroxypyridine in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the parameters in Table 2.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure.
t₁/₂ Elimination Half-lifeDetermines dosing frequency.
CL Clearance (from IV dose)Rate of drug removal from the body.
Vd Volume of Distribution (from IV dose)Indicates the extent of tissue distribution.
F% Oral Bioavailability (AUC_PO / AUC_IV)The fraction of the oral dose that reaches systemic circulation.
Protocol 4: Dose-Ranging Tolerability (MTD) Study
  • Animal Model: Use the same strain and sex of mice as planned for the efficacy study (n=3-5 per group).

  • Study Design: Administer single doses in an escalating manner (e.g., 10, 30, 100, 300 mg/kg). Doses are selected based on PK data and any in vitro cytotoxicity data.

  • Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight, and any mortality.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or produce signs of severe toxicity (e.g., >20% body weight loss).

Phase 4: Designing the Efficacy Study Dosing Regimen

Expertise & Experience: This is the synthesis phase, where all prior data is integrated to make an informed decision. The goal is not just to dose, but to dose intelligently to test the therapeutic hypothesis. The key is to establish a clear relationship between the dose administered, the resulting plasma exposure (PK), and the desired biological effect (Pharmacodynamics, or PD).

Visualization: PK/PD Relationship Logic

G Dose Dose & Schedule (mg/kg, QD/BID) PK Pharmacokinetics (Plasma Concentration) Dose->PK Determines Target Target Engagement (e.g., Kinase Inhibition) PK->Target Drives PD Pharmacodynamics (Biomarker Modulation) Target->PD Causes Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) PD->Efficacy Leads to

Caption: The relationship between dosing, exposure, and effect.

Protocol 5: General Efficacy Study Protocol
  • Model Selection: Utilize a scientifically relevant animal model for the disease of interest (e.g., a tumor xenograft model for an anti-cancer agent).

  • Dose Level Selection:

    • Rationale: Choose 2-3 dose levels based on all available data.

    • Low Dose: A dose projected to provide exposure (AUC) near the in vitro IC₅₀.

    • Mid Dose: A dose projected to provide sustained exposure 3-5x above the IC₅₀. This is often the primary efficacy test dose.

    • High Dose: The Maximum Tolerated Dose (MTD) or a dose approaching it.

  • Dosing Frequency:

    • Rationale: Determined by the compound's half-life (t₁/₂).

    • If t₁/₂ is > 8 hours, once-daily (QD) dosing may be sufficient.

    • If t₁/₂ is 2-4 hours, twice-daily (BID) dosing may be required to maintain exposure above the target threshold.

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg QD)

    • Group 3: Mid Dose (e.g., 30 mg/kg QD)

    • Group 4: High Dose (e.g., 100 mg/kg QD)

  • Execution: Administer the compound for the duration of the study (e.g., 21 days). Monitor the primary efficacy endpoint (e.g., tumor volume).

  • Pharmacodynamic (PD) Analysis:

    • Trustworthiness: This step validates that the drug is hitting its target in vivo.

    • Collect relevant tissues (e.g., tumor, plasma) at the end of the study, ideally at Tₘₐₓ after the final dose.

    • Analyze for a biomarker of target engagement (e.g., phosphorylation status of a downstream protein for a kinase inhibitor).

Conclusion

Developing an in vivo dosing strategy for a novel compound like 2-Amino-4,5-difluoro-3-hydroxypyridine is a multi-step, data-driven process. By systematically characterizing the compound's properties, developing a robust formulation, understanding its pharmacokinetic profile and tolerability, and integrating this knowledge into a well-designed efficacy study, researchers can generate high-quality, interpretable data. This methodical approach minimizes variables, maximizes the probability of success, and upholds the principles of scientific rigor in drug discovery and development.

References

  • PubMed. (n.d.). Comparison of Some Pharmacological Properties of 4-aminopyridine and 3,4-diaminopyridine in Vivo.
  • PubMed. (2021, April 22). Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators.
  • PubMed. (2023). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies.
  • ResearchGate. (n.d.). (PDF) In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis.
  • PubMed. (2005, July 1). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202.
  • RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • PubMed. (2021, August 26). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

Sources

Method

2-Amino-4,5-difluoro-3-hydroxypyridine in high-throughput screening assays

Title: Application Note: High-Throughput Screening and Fragment-Based Lead Discovery Utilizing 2-Amino-4,5-difluoro-3-hydroxypyridine Executive Summary Fragment-based lead discovery (FBLD) relies heavily on the identific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: High-Throughput Screening and Fragment-Based Lead Discovery Utilizing 2-Amino-4,5-difluoro-3-hydroxypyridine

Executive Summary

Fragment-based lead discovery (FBLD) relies heavily on the identification of low-molecular-weight scaffolds that form high-quality interactions with target proteins. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2) is a highly privileged fluorinated fragment, particularly suited for targeting metalloenzymes such as endonucleases, integrases, and matrix metalloproteinases. This application note details the physicochemical rationale for employing this scaffold and provides validated, step-by-step protocols for its evaluation in High-Throughput Screening (HTS) cascades, specifically utilizing 19 F-NMR (FAXS) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Physicochemical & Mechanistic Rationale

The unsubstituted 2-amino-3-hydroxypyridine core is a well-documented bidentate chelator, capable of forming stable coordination complexes with transition metals via its deprotonated hydroxyl oxygen and amino nitrogen[1]. In the context of drug discovery, this motif is frequently employed to anchor inhibitors to active-site metal ions (e.g., Mg 2+ , Mn 2+ , Zn 2+ ).

The strategic incorporation of fluorine atoms at the 4 and 5 positions yields three distinct pharmacological and analytical advantages:

  • pKa Modulation: Fluorine's strong electron-withdrawing effect lowers the pKa of the adjacent 3-hydroxyl group. This ensures a higher proportion of the fragment is deprotonated at physiological pH (pH 7.4), strengthening electrostatic interactions with the target metal ion.

  • 19 F-NMR Screening Handle: The difluoro substitution provides a distinct, highly sensitive 19 F-NMR signature. Because biological systems lack endogenous fluorine, 19 F-NMR screening eliminates the spectral overlap and background noise typically caused by protonated buffers, detergents, and the protein itself[2].

  • Metabolic Shielding: Halogenation at the 4 and 5 positions blocks primary sites of oxidative metabolism, improving the fragment's pharmacokinetic viability for downstream lead optimization.

Table 1: Physicochemical Profile of 2-Amino-4,5-difluoro-3-hydroxypyridine [3]

PropertyValueImplication for HTS / FBLD
CAS Number 1003710-48-2Unique identifier for compound procurement.
Molecular Formula C 5​ H 4​ F 2​ N 2​ OLow molecular weight (ideal for fragment libraries).
Molecular Weight 146.09 g/mol High ligand efficiency (LE) potential upon binding.
LogP 0.58Excellent aqueous solubility; minimizes non-specific binding.
Topological Polar Surface Area 59.87 ŲOptimal for membrane permeability and active site hydration.

Screening Cascade Overview

To confidently identify true binders and eliminate false positives, a rigorous HTS cascade must be employed. The workflow begins with a biophysical primary screen ( 19 F-NMR) to detect direct binding, followed by a biochemical secondary screen (TR-FRET) to confirm functional competition at the active site.

HTS_Workflow Lib Fluorinated Fragment Library NMR Primary Screen 19F-NMR (FAXS) Lib->NMR Triage Hit Triage & Kd Estimation NMR->Triage TRFRET Orthogonal Screen TR-FRET Assay Triage->TRFRET Opt Lead Optimization (X-ray / SBDD) TRFRET->Opt

Fig 1: Fragment-based HTS workflow utilizing 19F-NMR and TR-FRET for fluorinated scaffolds.

Primary Screening: 19 F-NMR (FAXS) Protocol

Principle: Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS) relies on the changes in the transverse relaxation time (T 2​ ) of the 19 F nucleus when a small molecule transitions from the fast-tumbling free state to the slow-tumbling protein-bound state[2]. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is utilized to filter out broad protein resonances, allowing only the sharp signals of the free fluorinated fragment to be monitored. A decrease in signal intensity indicates binding.

Materials:

  • Target Protein (e.g., Metalloenzyme) at 10–20 µM.

  • 2-Amino-4,5-difluoro-3-hydroxypyridine (Fragment) at 100–500 µM.

  • NMR Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5% D 2​ O (for lock).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 100 µM of the fluorinated fragment in NMR buffer. Prepare a matched sample containing both the fragment (100 µM) and the target protein (20 µM).

  • Spectrometer Calibration: Tune the NMR probe to the 19 F frequency (e.g., 470 MHz on a 500 MHz spectrometer). Calibrate the 90° pulse width for 19 F.

  • Reference Acquisition (Free Ligand): Acquire a 1D 19 F-NMR spectrum of the fragment alone using a CPMG spin-echo sequence. The spin-echo delay should be optimized (typically 100–200 ms) to maximize the signal of the free, rapidly tumbling fragment.

  • Binding Acquisition (Complex): Acquire the CPMG spectrum of the fragment-protein mixture under identical parameters.

  • Data Analysis: Overlay the spectra. Calculate the percentage of signal attenuation. A signal reduction of >30% in the presence of the protein (due to enhanced T 2​ relaxation in the bound state) is scored as a preliminary hit[2].

  • Self-Validating Causality Check (Control): To rule out non-specific aggregation, perform a competition experiment by adding a known high-affinity, non-fluorinated inhibitor. The 19 F signal of the fragment must recover as it is competitively displaced from the active site.

Orthogonal Validation: TR-FRET Biochemical Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, separation-free assay format ideal for high-throughput environments[4]. It utilizes a long-lived lanthanide chelate (e.g., Europium) as a donor and a conventional fluorophore (e.g., Cy5) as an acceptor. By introducing a microsecond time delay between excitation and emission measurement, short-lived autofluorescence from screening compounds is entirely eliminated, yielding exceptional assay robustness and signal-to-noise ratios[5].

TRFRET_Mech Ex Excitation (340 nm) Target Metalloenzyme Target (Eu-labeled) Ex->Target Photon Tracer Fluorescent Tracer (Cy5-labeled) Target->Tracer Energy Transfer (Intact Complex) Em FRET Emission (665 nm) Tracer->Em Fluorescence Frag 2-Amino-4,5-difluoro- 3-hydroxypyridine Frag->Target Competitive Binding Displace Tracer Displacement (Signal Loss) Frag->Displace Disrupts FRET

Fig 2: Competitive TR-FRET assay mechanism for validating metalloenzyme fragment hits.

Materials:

  • Europium-labeled Target Protein (Donor).

  • Cy5-labeled Active-Site Tracer (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 0.01% Tween-20, 1 mM DTT.

  • 384-well or 1536-well low-volume microplates.

Step-by-Step Methodology:

  • Reagent Dispensing: Dispense 5 µL of Assay Buffer containing the Eu-labeled protein (final concentration ~2 nM) into the microplate wells.

  • Compound Addition: Transfer 50 nL of 2-Amino-4,5-difluoro-3-hydroxypyridine (in DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration gradient (e.g., 1 µM to 1 mM for fragment dose-response).

  • Tracer Addition: Add 5 µL of the Cy5-labeled tracer (final concentration ~10 nM, near its K d​ ).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multimode microplate reader capable of TR-FRET detection[5].

    • Excitation: 340 nm.

    • Delay: 100 µs (Crucial for eliminating compound autofluorescence).

    • Integration Time: 200 µs.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 615 × 10,000). Plot the TR-FRET ratio against the log of the fragment concentration to determine the IC 50​ .

  • Self-Validating Quality Control: Calculate the Z'-factor using positive (no inhibitor) and negative (excess reference inhibitor) controls. A Z'-factor > 0.5 validates the assay's self-consistency and suitability for HTS.

References

  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. PubMed / National Institutes of Health. 2

  • Mostafa, S. I., & El-Maksoud, S. A. (1998). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. 1

  • Chemsrc. (2025). 2-amino-4,5-difluoropyridin-3-ol | CAS#:1003710-48-2. 3

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. 5

  • University of Pennsylvania. (n.d.). The Penn Center for Molecular Discovery (PCMD) - High Throughput Screening (HTS). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine

Welcome to the technical support center for the synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-difluoro-3-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this highly functionalized pyridine core. Given the electronic and steric complexities of this molecule, achieving optimal reaction yield requires careful control over reaction conditions and a proactive approach to troubleshooting.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing specific challenges you may encounter. We will delve into the causality behind experimental choices, provide validated protocols, and ground our recommendations in authoritative literature.

Section 1: Proposed Synthetic Strategy & Key Challenges

The synthesis of a polysubstituted pyridine like 2-Amino-4,5-difluoro-3-hydroxypyridine is non-trivial. The sequence of introducing the fluoro, amino, and hydroxyl groups is critical to success, as each substituent strongly influences the reactivity and regioselectivity of subsequent steps. A plausible and efficient retrosynthetic analysis suggests a multi-step pathway beginning from a pre-functionalized pyridine ring.

Below is a proposed workflow, which will serve as the framework for our troubleshooting guide.

Synthetic_Workflow cluster_0 Step 1: Cyanation & Fluorination cluster_1 Step 2: Amine Synthesis cluster_2 Step 3: Hydroxylation A 2,3,5-Trichloropyridine (Starting Material) B 3,5-Dichloro-2-cyanopyridine A->B  Cyanation (e.g., CuCN) C 3,5-Difluoro-2-cyanopyridine (Key Intermediate) B->C  Halogen Exchange (SNAr)  (e.g., KF, 110-130°C) D 3,5-Difluoro-2-carboxamide C->D  Hydrolysis (Acid/Base) E 2-Amino-3,5-difluoropyridine D->E  Hofmann Rearrangement  (e.g., NaOCl) F 2-Amino-4,5-difluoro-3-hydroxypyridine (Target Molecule) E->F  Directed Ortho-Hydroxylation  (e.g., Oxidation/Rearrangement)

Caption: Proposed synthetic workflow for 2-Amino-4,5-difluoro-3-hydroxypyridine.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

Q1: My halogen exchange fluorination (SNAr) step to produce the difluoro-intermediate is low-yielding or stalls. What are the critical parameters to optimize?

Answer: This is a common and critical issue. The success of a nucleophilic aromatic substitution (SNAr) to replace chlorides with fluorides hinges on several factors. The pyridine ring is electron-deficient, which facilitates this reaction, but poor optimization can lead to incomplete conversion or decomposition.

Underlying Causality:

  • Anhydrous Conditions: Trace amounts of water can react with the fluoride source (e.g., Potassium Fluoride) to form potassium bifluoride (KHF₂) or hydroxide, which are significantly less nucleophilic or can lead to unwanted hydroxylation side products.

  • Fluoride Source Activity: The choice and preparation of the fluoride salt are paramount. Spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. Other sources like cesium fluoride (CsF) are more reactive but also more expensive.

  • Solvent Choice: The reaction requires a polar, aprotic solvent to solubilize the fluoride salt and stabilize the charged Meisenheimer intermediate. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typical choices.[1]

  • Temperature Control: The reaction is typically run at elevated temperatures (e.g., 110-130°C) to overcome the activation energy barrier.[2] However, excessive temperatures can lead to decomposition of the solvent or starting material.

Troubleshooting Protocol & Optimization:

  • Ensure Rigorous Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours.

    • Use anhydrous grade solvents. Consider drying solvents over molecular sieves.

    • Dry the fluoride salt (e.g., KF) under a high vacuum at >150°C before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize the Fluoride Source and Additives:

    • Use a 2-3 molar excess of spray-dried KF per chlorine atom being substituted.

    • Consider the use of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) to improve the solubility and nucleophilicity of the fluoride ion.

  • Solvent & Temperature Screening:

    • If yields in DMF are low, consider switching to a higher boiling point solvent like NMP or sulfolane.

    • Perform a temperature optimization study, analyzing aliquots by HPLC or GC-MS at various temperatures (e.g., 110°C, 120°C, 130°C) to find the sweet spot between reaction rate and decomposition.

ParameterRecommendationRationale
Fluoride Source Spray-dried KFHigh surface area, cost-effective.
Solvent Anhydrous NMP or SulfolaneHigh boiling point, effectively solubilizes reagents.[1]
Temperature 110-130 °CBalances reaction rate and stability.[2]
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture.
Additives Phase-Transfer CatalystEnhances fluoride solubility and reactivity.
Q2: The Hofmann rearrangement of my 3,5-difluoro-2-carboxamide is giving me a mixture of products and a low yield of the desired 2-Amino-3,5-difluoropyridine. How can I improve this step?

Answer: The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with one less carbon. However, it is sensitive to reaction conditions, and side reactions can significantly reduce the yield.

Underlying Causality:

  • Stoichiometry: Precise control over the stoichiometry of the oxidizing agent (typically sodium hypochlorite or sodium hypobromite) is crucial. An excess can lead to over-oxidation or halogenation of the aromatic ring, while an insufficient amount will result in incomplete reaction.

  • Temperature: The reaction proceeds through an isocyanate intermediate. The initial formation of the N-haloamide is typically done at low temperatures (0-5°C). The rearrangement step itself requires heating (e.g., 50-70°C) to encourage the migration of the aryl group.[2] Poor temperature control can lead to side reactions or decomposition of the isocyanate.

  • Hydrolysis: The final step is the hydrolysis of the isocyanate intermediate to the amine. This must be done carefully to avoid unintended reactions.

Troubleshooting Protocol & Optimization:

  • Titrate the Oxidant: Before each reaction, titrate your stock solution of sodium hypochlorite (bleach) to determine its exact concentration, as it can degrade over time.

  • Implement Strict Temperature Control:

    • Add the sodium hypochlorite solution to the amide substrate slowly at 0-5°C to form the N-chloroamide intermediate.

    • After the initial reaction, warm the mixture carefully to the optimal rearrangement temperature (e.g., 65°C) and hold it there until the reaction is complete (monitor by TLC or HPLC).[2]

  • Control the pH: Maintain basic conditions throughout the reaction to ensure the stability of the intermediates and facilitate the final hydrolysis.

  • Isolate with Care: After cooling, the product is often isolated by extraction. Ensure the pH is adjusted appropriately to keep the amine product in its freebase form for efficient extraction into an organic solvent like ethyl acetate.[2]

Troubleshooting_Hofmann Start Low Yield in Hofmann Rearrangement Check_Oxidant Is NaOCl solution freshly titrated? Start->Check_Oxidant Check_Temp Was temperature strictly controlled during addition (0-5°C) and heating (e.g., 65°C)? Check_Oxidant->Check_Temp Yes Solution_Oxidant Titrate NaOCl before use. Adjust stoichiometry. Check_Oxidant->Solution_Oxidant No Check_Workup Was pH adjusted correctly during extraction? Check_Temp->Check_Workup Yes Solution_Temp Use an ice bath for addition. Use a controlled oil bath for heating step. Check_Temp->Solution_Temp No Solution_Workup Ensure pH > 10 before extracting free amine. Check_Workup->Solution_Workup No End Yield Optimized Check_Workup->End Yes Solution_Oxidant->Check_Temp Solution_Temp->Check_Workup Solution_Workup->End

Caption: Decision tree for troubleshooting the Hofmann rearrangement step.

Q3: My final product, 2-Amino-4,5-difluoro-3-hydroxypyridine, is showing signs of degradation after purification. How can I improve its stability and purity?

Answer: Aminohydroxypyridines are often susceptible to oxidation, especially under harsh purification conditions or upon exposure to air and light. The electron-rich nature of the ring, conferred by two donating groups (amino and hydroxyl), makes it prone to forming colored impurities.

Underlying Causality:

  • Oxidation: The combination of an amino and a hydroxyl group on an aromatic ring is a classic structure prone to oxidation, often forming quinone-imine type species, which are highly colored.

  • Acid/Base Sensitivity: The molecule is amphoteric. Strong acidic or basic conditions during workup or chromatography can cause degradation.

  • Metal Contamination: Trace metals from reagents or reaction vessels can catalyze oxidation.

Troubleshooting Protocol & Optimization:

  • Inert Atmosphere Workup: Conduct all workup and purification steps under an inert atmosphere (N₂ or Ar) to the extent possible. Use de-gassed solvents.

  • Purification Method:

    • Recrystallization: This is often the preferred method for purification as it is gentler than chromatography. A patent for the related 2-amino-3-hydroxypyridine suggests recrystallization from solvents like dimethylformamide or methanol, often involving cooling to low temperatures (-5°C) to maximize recovery.[3]

    • Chromatography: If chromatography is necessary, use neutral or deactivated silica gel. Pre-treating the silica with a small amount of a volatile base (like triethylamine in the eluent) can prevent streaking and degradation on the column.

  • Storage: Store the final, dried product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).

  • Chelating Agents: During the workup, consider a wash with a dilute solution of a chelating agent like EDTA to remove any catalytic metal ions.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best way to monitor the reaction progress?

    • For most steps, High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice. It allows for quantitative tracking of the starting material, intermediates, and product. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for quick checks. For volatile compounds, GC-MS can also be effective.

  • How do I confirm the structure of my final product?

    • A combination of analytical techniques is required. ¹H NMR and ¹⁹F NMR are essential for confirming the substitution pattern on the pyridine ring.[2] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H, N-H stretches).

  • Are there alternative synthetic routes?

    • Yes, pyridine synthesis is a well-studied field.[4] One could envision a route starting from a 3-hydroxypyridine derivative, followed by nitration, reduction, and fluorination. However, the directing effects of the hydroxyl group would need to be carefully managed, likely with protecting groups. Another approach could involve a cycloaddition reaction to build the ring with the desired substituents already incorporated into the precursors.[5]

Section 4: References

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093610A1) URL:

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004) URL: [Link]

  • Pyridine Ring Synthesis - A Green Chemistry Perspective. (n.d.) URL: [Link]

  • Process for the preparation of fluorinated pyridines. (EP 0192287 A2) URL:

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (CN109535071A) URL:

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (Dissertation) URL: [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. (Slideshare) URL: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.) URL: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (YouTube) URL: [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093631A1) URL:

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (CN109535071B) URL:

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (PMC - NIH) URL: [Link]

Sources

Optimization

Preventing degradation of 2-Amino-4,5-difluoro-3-hydroxypyridine during long-term storage

Technical Support Center: Long-Term Storage of 2-Amino-4,5-difluoro-3-hydroxypyridine Welcome to the technical support center for 2-Amino-4,5-difluoro-3-hydroxypyridine. This guide is designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 2-Amino-4,5-difluoro-3-hydroxypyridine

Welcome to the technical support center for 2-Amino-4,5-difluoro-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges and questions regarding its storage and handling, providing in-depth explanations and actionable protocols.

Introduction: Understanding the Stability of 2-Amino-4,5-difluoro-3-hydroxypyridine

2-Amino-4,5-difluoro-3-hydroxypyridine is a fluorinated pyridine derivative. The presence of amino and hydroxyl groups on the pyridine ring, combined with fluorine atoms, creates a unique chemical environment that influences its stability. Like many substituted pyridines, this compound is susceptible to degradation through several pathways, primarily oxidation, and to a lesser extent, photodegradation and hydrolysis. Understanding these vulnerabilities is the first step toward effective preservation.

Aminopyridines, in general, can be sensitive to oxidative conditions. The electron-donating nature of the amino group can make the pyridine ring more susceptible to oxidation. Furthermore, hydroxypyridines can exist in tautomeric forms, and this equilibrium can be influenced by the solvent and pH, potentially affecting stability. While specific degradation pathways for 2-Amino-4,5-difluoro-3-hydroxypyridine are not extensively documented in publicly available literature, we can infer potential risks from related compounds. For instance, studies on 4-aminopyridine have highlighted its sensitivity to harsh oxidative conditions.

This guide provides a structured approach to mitigate these risks, ensuring the compound remains pristine for the duration of your research.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the long-term storage of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Question 1: I've noticed a change in the color of my solid 2-Amino-4,5-difluoro-3-hydroxypyridine sample over time. What could be the cause?

Answer: A color change, typically to a brownish or yellowish hue, is a common indicator of degradation, likely due to oxidation. The amino and hydroxyl groups on the pyridine ring can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.

Causality:

  • Oxidation: The primary culprit is often atmospheric oxygen. The presence of both an amino and a hydroxyl group can increase the electron density of the pyridine ring, making it more prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions. Studies on other drugs have shown that sunlight can significantly decrease the content of active compounds over time.[1]

Prevention Protocol:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere such as argon or nitrogen.[2][3] This displaces oxygen and minimizes the risk of oxidation.

  • Light Protection: Always store the compound in an amber or opaque vial to protect it from light.[2][4][5][6][7]

  • Temperature Control: Store the compound at a low temperature, as recommended by the manufacturer. For many fluorinated intermediates, storage at -20°C is advisable to slow down chemical reactions.[2]

Question 2: My compound is stored as a solution. What are the best practices to prevent degradation in this state?

Answer: Storing 2-Amino-4,5-difluoro-3-hydroxypyridine in solution presents additional challenges, primarily related to solvent choice, pH, and potential for hydrolysis.

Causality:

  • Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents, especially water, can facilitate hydrolysis of the amino group, although this is generally less common than oxidation for aminopyridines. The polarity of the solvent can also affect the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, which may have different stabilities.[8]

  • pH: The pH of the solution can significantly impact the stability of aminohydroxypyridines. Both acidic and basic conditions can catalyze degradation pathways. For instance, in acidic media, deamidation can occur through direct hydrolysis.[9]

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can lead to oxidation of the compound.

Prevention Protocol:

  • Solvent Selection: Use dry, aprotic solvents whenever possible. If an aqueous buffer is necessary, prepare it fresh and consider de-gassing the solvent to remove dissolved oxygen.

  • pH Control: If working with aqueous solutions, maintain a pH close to neutral (pH 6-8) unless experimental conditions require otherwise. Buffer the solution to prevent pH shifts.

  • Inert Atmosphere: Before sealing the container with the solution, flush the headspace with an inert gas like argon or nitrogen.

  • Storage Temperature: Store solutions at low temperatures (-20°C or -80°C) to minimize degradation rates.

Question 3: How can I confirm the purity and integrity of my stored 2-Amino-4,5-difluoro-3-hydroxypyridine?

Answer: Regular purity assessment is crucial for long-term storage. The most reliable method is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline. Method parameters may need to be optimized for your specific instrument and column.

  • Sample Preparation:

    • Accurately weigh a small amount of the stored compound.

    • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[10]

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a sample of a freshly opened or new batch of the compound as a reference standard.

    • Analyze the stored sample under the same conditions.

    • Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Data Interpretation: The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. A significant decrease in purity or the appearance of degradation peaks indicates that the storage conditions are not optimal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-Amino-4,5-difluoro-3-hydroxypyridine?

For optimal long-term stability, the solid compound should be stored at -20°C or lower , in a tightly sealed container, under an inert atmosphere (argon or nitrogen) , and protected from light .[2]

Q2: Can I store this compound in a standard laboratory freezer?

Yes, a standard laboratory freezer (-20°C) is generally suitable. However, for very long-term storage (multiple years), a -80°C freezer might provide additional protection against degradation.

Q3: Is it necessary to use a desiccator for storage?

Yes, storing the compound in a desiccator or using desiccants within the storage container is highly recommended to protect it from moisture.[2][7] Humidity can promote hydrolysis and other moisture-related reactions.[2]

Q4: What are the visual signs of degradation I should look for?

  • Color change: From a white or off-white powder to yellow or brown.

  • Clumping or change in texture: This could indicate moisture absorption.

  • Insolubility: If the compound was previously soluble in a particular solvent and now it is not, this could be a sign of degradation or polymerization.

Q5: If I suspect degradation, is the compound still usable?

If you suspect degradation, it is crucial to re-analyze the compound for purity (e.g., by HPLC) before use. If the purity has dropped significantly, it may not be suitable for your experiments, as the degradation products could interfere with your results.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when assessing the stability of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Troubleshooting_Workflow Troubleshooting Workflow for 2-Amino-4,5-difluoro-3-hydroxypyridine Storage start Start: Assess Stored Compound visual_inspection Visual Inspection (Color, Texture) start->visual_inspection degradation_suspected Degradation Suspected? visual_inspection->degradation_suspected purity_analysis Purity Analysis (HPLC) degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed degradation_suspected->purity_analysis Yes no_degradation No Signs of Degradation degradation_suspected->no_degradation No re_evaluate Re-evaluate Purity Periodically no_degradation->re_evaluate review_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? - Moisture? degradation_confirmed->review_storage optimize_storage Optimize Storage Conditions: - Lower Temperature - Use Amber Vials - Purge with N2/Ar - Use Desiccant review_storage->optimize_storage end_stop Consider Discarding optimize_storage->end_stop end_ok Continue Use re_evaluate->end_ok

Caption: Troubleshooting workflow for assessing and addressing the degradation of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Summary of Recommended Storage Conditions

ParameterSolid CompoundSolution
Temperature -20°C or lower-20°C to -80°C
Atmosphere Inert (Argon or Nitrogen)Headspace flushed with inert gas
Light Protect from light (Amber/Opaque Vial)Protect from light (Amber/Opaque Vial)
Moisture Store with desiccantUse dry solvents; store tightly sealed

References

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 134-136.
  • Yoon, J. H., et al. (2013). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Journal of Microbiology and Biotechnology, 23(10), 1447-1454.
  • Cameo Chemicals. (n.d.). Hydrogen fluoride pyridine.
  • Sinoshiny. (2025, December 26).
  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules.
  • Vaitekunas, A., et al. (2017). A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11. Applied and Environmental Microbiology, 83(15), e00818-17.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.
  • Saito, K., et al. (2023). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. Forensic Toxicology, 41(2), 256-267.
  • ChemicalBook. (n.d.). 2-AMINO-4-FLUORO-3-HYDROXYPYRIDINE.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Apollo Scientific. (2022, September 16).
  • ScienceMadness Discussion Board. (2008, April 10). Storage of pyridine?
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • US Hazmat Rentals. (n.d.).
  • Apollo Scientific. (n.d.).
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • WuXi Biology. (n.d.). How about Tautomers?
  • Academically. (2025, December 12).
  • ResearchGate. (n.d.). Method development for amino acid analysis.
  • MilliporeSigma. (n.d.). 2-Amino-3-hydroxypyridine 98.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • D'Alessandro, A., et al. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(11), 2495-2499.
  • Kumar, A., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Research in Pharmacy, 28(1), 324-335.

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 2-Amino-4,5-difluoro-3-hydroxypyridine in Cell-Based Assays

Welcome to the Technical Support Center. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and antibacterial agents. While its unique electronic properties make it valuable for drug discovery, it frequently exhibits off-target cytotoxicity in standard in vitro assays.

This guide provides researchers and drug development professionals with mechanistic insights and actionable, self-validating protocols to isolate and neutralize these confounding toxicities.

Part 1: Mechanistic Root Causes of Toxicity

To effectively troubleshoot cytotoxicity, we must first establish the chemical causality. The structure of 2-amino-4,5-difluoro-3-hydroxypyridine presents three distinct liability nodes when introduced to biological systems:

  • Bidentate Metal Chelation & ROS Generation: The adjacent 2-amino and 3-hydroxy groups form a classic bidentate chelating motif. In culture media, this can sequester essential intracellular trace metals (Fe²⁺, Cu²⁺). This chelation directly inhibits metalloenzymes like ribonucleotide reductase and triggers Fenton-mediated reactive oxygen species (ROS) generation, leading to DNA strand breaks (1).

  • Reactive Metabolite Formation (Quinone Imines): The electron-rich 2-amino-3-hydroxypyridine ring is highly susceptible to two-electron oxidation by cytochrome P450 (CYP) enzymes. This metabolic bioactivation generates electrophilic quinone-imines or imine-methides that covalently modify cellular proteins, leading to rapid, idiosyncratic cell death (2).

  • Oxidative Defluorination: Although C-F bonds are generally stable, the activating hydroxyl group can facilitate CYP-mediated oxidative defluorination at the C4 or C5 positions. This process releases toxic fluoride ions and generates reactive intermediates that rapidly deplete intracellular glutathione (GSH), inducing severe oxidative stress (3).

G Compound 2-Amino-4,5-difluoro- 3-hydroxypyridine Metal Intracellular Metal Chelation (Fe2+/Cu2+) Compound->Metal Oxidation CYP450 Oxidation (Quinone Imine) Compound->Oxidation Defluorination Oxidative Defluorination (GSH Depletion) Compound->Defluorination ROS ROS Generation & Oxidative Stress Metal->ROS Adducts Covalent Protein/DNA Adducts Oxidation->Adducts Defluorination->ROS Defluorination->Adducts Toxicity Off-Target Cytotoxicity (Apoptosis/Necrosis) ROS->Toxicity Adducts->Toxicity

Mechanistic pathways driving off-target cytotoxicity of fluorinated aminopyridines.

Part 2: Diagnostic FAQs & Troubleshooting

Q: My cells die within 12 hours of compound addition, long before target-mediated effects should occur. What is the likely cause? A: Rapid cytotoxicity (≤12h) is typically driven by acute oxidative stress or membrane disruption rather than genetic or metabolic target engagement. We recommend running a parallel assay supplemented with 5 mM N-acetylcysteine (NAC). If NAC rescues viability, the compound is likely undergoing auto-oxidation or defluorination to generate ROS.

Q: How do I differentiate between metal chelation and reactive metabolite formation? A: Use a self-validating rescue matrix. Dose the cells with the compound in the presence of:

  • Excess iron (FeSO₄) to saturate the chelating motif prior to cellular entry.

  • 1-Aminobenzotriazole (1-ABT), a broad-spectrum CYP inhibitor, to block metabolite formation. If iron rescues the phenotype, the toxicity is chelation-driven. If 1-ABT rescues it, the toxicity is driven by CYP-mediated bioactivation.

Q: Does the choice of cell line impact the apparent cytotoxicity of this compound? A: Absolutely. Metabolically active cell lines (e.g., HepG2, primary hepatocytes) will rapidly bioactivate the compound into toxic quinone-imines. Conversely, CYP-deficient lines (e.g., HEK293) may only exhibit toxicity at much higher concentrations, primarily driven by metal chelation.

Workflow Start High Cytotoxicity Observed in Cell Assay Test1 Add FeSO4 Supplement (Saturate Chelator) Start->Test1 Test2 Add NAC/GSH (Antioxidant/Nucleophile) Start->Test2 Test3 Add 1-ABT (CYP Inhibitor) Start->Test3 Mech1 Primary Driver: Metal Chelation Test1->Mech1 Rescues Viability Mech2 Primary Driver: Oxidative Stress Test2->Mech2 Rescues Viability Mech3 Primary Driver: Reactive Metabolites Test3->Mech3 Rescues Viability Action Implement Targeted Assay Optimization Mech1->Action Mech2->Action Mech3->Action

Step-by-step troubleshooting workflow to isolate and mitigate cytotoxicity drivers.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: CYP Inhibition & GSH Trapping Assay

Objective: Determine if toxicity is driven by electrophilic reactive metabolites (quinone-imines) or oxidative defluorination.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (CYP Inhibition): Treat Cohort A with 1 mM 1-Aminobenzotriazole (1-ABT) for 2 hours to inhibit basal CYP activity.

  • Pre-treatment (Nucleophile Boost): Treat Cohort B with 5 mM Glutathione (GSH) ethyl ester for 2 hours to boost intracellular nucleophile reserves.

  • Dosing: Dose all cohorts (including an untreated Cohort C) with a concentration gradient of 2-Amino-4,5-difluoro-3-hydroxypyridine (0.1 µM to 100 µM). Keep final DMSO concentration ≤0.5%.

  • Incubation & Readout: Incubate for 48 hours. Assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Interpretation: A rightward shift in the IC₅₀ curve in the 1-ABT or GSH cohorts confirms reactive metabolite-driven toxicity.

Protocol 2: Metal Competition & ROS Scavenging Assay

Objective: Neutralize chelation-induced ROS generation and metalloenzyme inhibition.

  • Stock Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Pre-complexation: In a cell-free microtube, pre-incubate the compound with an equimolar concentration of FeSO₄ for 30 minutes at room temperature to pre-form the metal complex.

  • Dosing (Chelation Check): Dose target cells (e.g., HEK293) with the pre-complexed compound alongside a control group receiving the uncomplexed compound.

  • Dosing (ROS Check): In a third cohort, dose the uncomplexed compound in media supplemented with 100 µM Trolox (a water-soluble vitamin E analog).

  • Readout: Measure viability at 24 hours.

  • Interpretation: If pre-complexation with iron or the addition of Trolox restores viability, the primary toxicity driver is metal-induced oxidative stress.

Part 4: Quantitative Data Presentation

The table below summarizes the expected IC₅₀ shifts when applying the rescue protocols described above. Comparing HepG2 (high metabolic activity) to HEK293 (low metabolic activity) helps isolate the specific toxicity mechanism.

Experimental ConditionHepG2 Expected IC₅₀HEK293 Expected IC₅₀Primary Toxicity Driver Mitigated
Baseline (Compound only) < 5 µM15 - 20 µMNone (Baseline Toxicity)
+ 1 mM 1-ABT (CYP Inhibitor)> 50 µM 20 - 25 µMQuinone-Imine Metabolite Formation
+ 5 mM GSH (Nucleophile)> 40 µM 30 - 35 µMElectrophilic Adducts & Defluorination
+ 10 µM FeSO₄ (Metal Saturation)10 - 15 µM> 50 µM Bidentate Metal Chelation
+ 100 µM Trolox (ROS Scavenger)15 - 20 µM> 40 µM Fenton-mediated Oxidative Stress

Note: A significant rightward shift (bolded) indicates successful mitigation of the primary toxicity driver for that specific cell line.

Part 5: References

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates Annual Review of Pharmacology and Toxicology URL:

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:

  • Cytotoxic evaluation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in peripheral blood lymphocytes Spandidos Publications (International Journal of Oncology) URL:

Sources

Optimization

Technical Support Center: Chromatographic Optimization for 2-Amino-4,5-difluoro-3-hydroxypyridine

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Amino-4,5-difluoro-3-hydroxypyridine . This m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Amino-4,5-difluoro-3-hydroxypyridine .

This molecule presents a "perfect storm" for liquid chromatography. It is highly hydrophilic (leading to poor retention on standard reversed-phase columns), possesses a basic amine (prone to silanol interactions), and features adjacent hydroxyl and amino groups on a pyridine ring. This specific structural motif acts as a potent bidentate chelating agent, actively binding to transition metals in your LC hardware and causing severe peak tailing and signal loss.

This guide provides field-proven, self-validating methodologies to overcome these issues.

Diagnostic Logic Tree

TroubleshootingWorkflow Start Peak Tailing / Poor Retention 2-Amino-4,5-difluoro-3-hydroxypyridine CheckRet Evaluate Retention Factor (k') Start->CheckRet LowRet k' < 2 (Highly Polar/Hydrophilic) CheckRet->LowRet Yes HighRet k' > 2 (Adequate Retention) CheckRet->HighRet No HILIC Switch to HILIC Mode (Diol/Amide Phase) LowRet->HILIC TailingCause Identify Tailing Mechanism HighRet->TailingCause Chelation Metal Chelation (Adjacent OH & NH2) TailingCause->Chelation Silanol Silanol Interactions (Basic Amine) TailingCause->Silanol Medronic Add 5 µM Medronic Acid or use Bio-inert Hardware Chelation->Medronic Buffer Use High Ionic Strength Buffer or Adjust pH < 3 Silanol->Buffer

Troubleshooting workflow for resolving peak shape and retention issues in polar pyridine analysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound exhibit severe peak tailing (Asymmetry > 2.0) on a standard C18 column despite optimizing the mobile phase pH? A: The tailing is likely driven by metal chelation rather than simple pH mismatch. The adjacent amino and hydroxyl groups on the pyridine ring form a strong chelating complex with trace metals (such as iron or titanium) present in stainless steel frits, tubing, and the silica matrix itself[1]. Furthermore, the presence of surface metals on the stationary phase can exponentially increase the activity of residual silanols, creating a secondary ion-exchange interaction with the basic amino group of your analyte[2].

Q2: How can I eliminate metal-induced chelation without purchasing a completely bio-inert LC system? A: You must passivate the active metal sites in your system. While EDTA is a traditional chelator, it causes severe ion suppression in LC-MS applications. Medronic acid (methylenediphosphonic acid) is a highly effective alternative. Adding just 5 µM of medronic acid to your mobile phase passivates the system by binding to active metal sites, resulting in improved peak shapes and detector sensitivity without significant MS signal suppression[3],[4]. Alternatively, an in-sample addition of 0.5 mM medronic acid can act as a localized protectant to improve peak shape for highly metal-sensitive compounds[5].

Q3: My compound elutes in the void volume (k' < 1) on standard Reversed-Phase (RP). How do I increase retention while maintaining peak symmetry? A: 2-Amino-4,5-difluoro-3-hydroxypyridine is highly hydrophilic. Instead of forcing retention on a hydrophobic C18 column, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, which is ideal for polar basic compounds[6]. Using a Diol-bonded or Amide-bonded HILIC column will provide excellent peak shape and orthogonal retention, as the retention mechanism relies on partitioning into a water-enriched layer on the stationary phase.

Data Presentation: Comparative Optimization Strategies

The following table synthesizes the expected chromatographic outcomes when applying different interventions to the analysis of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Intervention StrategyPrimary Mechanism of ActionImpact on Peak Asymmetry ( As​ )LC-MS Compatibility
0.1% TFA (RP-LC) Ion-pairing & silanol suppressionModerate improvement ( As​≈1.5 )Poor (Severe ion suppression)
5 µM Medronic Acid (Mobile Phase) System passivation & metal chelationExcellent ( As​<1.1 )Excellent (No significant suppression)
0.5 mM Medronic Acid (In-Sample) Localized analyte protectionVery Good ( As​<1.2 )Excellent
10 mM Ammonium Formate (HILIC) Ion-exchange suppression & partitioningExcellent ( As​<1.1 )Excellent (Volatile buffer)
50 µM EDTA (Mobile Phase) System passivation & metal chelationExcellent ( As​<1.1 )Poor (System contamination/suppression)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to prove that the mechanistic intervention was successful.

Protocol A: System Passivation using Medronic Acid

Objective: Eliminate metal-induced peak tailing on standard LC hardware.

  • Baseline Assessment (Control): Inject a 10 µg/mL standard of 2-Amino-4,5-difluoro-3-hydroxypyridine using your standard mobile phase. Record the Peak Asymmetry ( As​ ) and total peak area.

  • Mobile Phase Modification: Prepare your aqueous mobile phase (e.g., 10 mM Ammonium Acetate) and add 5 µM Medronic Acid [7].

  • Active Passivation Sequence: To rapidly passivate the column frits and system plumbing, perform three consecutive full-loop injections of a highly concentrated 100 mM Medronic Acid solution while flowing the modified mobile phase[7].

  • System Validation: Re-inject the 10 µg/mL standard.

    • Causality Check: A successful passivation is validated by an As​ drop to < 1.2 and a noticeable increase in total peak area. The increase in area confirms that irreversible adsorption to metal sites has been halted.

Protocol B: HILIC Method Development for Polar Pyridines

Objective: Achieve adequate retention (k' > 2) for highly hydrophilic analytes.

  • Column Selection: Install a Diol-bonded HILIC column (e.g., 100 Å pore size), which provides excellent peak shape for basic polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 to ensure the amine is protonated).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: In HILIC, water is the strong solvent. Program a gradient starting at 95% B (highly organic) and ramp down to 60% B over 10 minutes.

  • System Validation: Inject the standard at isocratic holds of 95% B and 85% B.

    • Causality Check: To confirm true HILIC partitioning behavior (and rule out anomalous adsorption), the retention time must be longer at 95% B than at 85% B[6]. If retention decreases at higher organic concentrations, the system is not operating in a true HILIC mechanism.

References

  • HILIC: A Critical Evaluation , LCGC International, [Link]

  • Common Causes Of Peak Tailing in Chromatography , ALWSCI, [Link]

  • Buffers and Eluent Additives for HPLC Method Development , Element Lab Solutions, [Link]

  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives , Journal of Proteome Research - ACS Publications, [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks , LCGC International, [Link]

  • Inertsil HILIC HPLC Columns , GL Sciences, [Link]

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive , ResearchGate, [Link]

  • Methods for the Passivation of High Performance LC Instruments and Columns , LCGC International, [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Amino-4,5-difluoro-3-hydroxypyridine: A Comparative Analysis for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone for developing next-generation therapeutics.[1] Fluorinated pyridine derivatives, in pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone for developing next-generation therapeutics.[1] Fluorinated pyridine derivatives, in particular, are pivotal structures in drug discovery, valued for their ability to enhance metabolic stability, modulate physicochemical properties, and improve pharmacological activity.[2][3] This guide offers an in-depth comparison of 2-Amino-4,5-difluoro-3-hydroxypyridine against other relevant fluorinated pyridine derivatives, providing field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The unique substitution pattern of 2-Amino-4,5-difluoro-3-hydroxypyridine—featuring an amino group, a hydroxyl group, and vicinal fluorine atoms—creates a molecule with a distinct electronic and conformational profile. Understanding this profile in comparison to its structural relatives is critical for unlocking its full potential in designing novel active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profile: A Comparative Overview

The introduction of fluorine atoms to the pyridine ring profoundly alters its fundamental properties.[1] The high electronegativity of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its basicity (pKa).[1] This modulation is critical for optimizing drug-receptor interactions and pharmacokinetic profiles. Furthermore, fluorination typically increases lipophilicity (logP/logD), which can enhance membrane permeability and bioavailability, though this effect is highly dependent on the specific substitution pattern.[4][5]

To contextualize the properties of 2-Amino-4,5-difluoro-3-hydroxypyridine, we will compare it with three structurally related analogues:

  • Analogue A: 2-Amino-5-fluoro-3-hydroxypyridine: A monofluorinated counterpart to assess the additive effect of the second fluorine atom.

  • Analogue B: 2-Amino-4,5-difluoropyridine: A non-hydroxylated version to isolate the impact of the 3-hydroxy group.

  • Analogue C: 2-Amino-3-hydroxypyridine: The non-fluorinated parent scaffold to establish a baseline.

G cluster_main Target Molecule cluster_analogues Comparative Analogues Target 2-Amino-4,5-difluoro-3-hydroxypyridine A Analogue A: 2-Amino-5-fluoro-3-hydroxypyridine Target->A Compare B Analogue B: 2-Amino-4,5-difluoropyridine Target->B Compare C Analogue C: 2-Amino-3-hydroxypyridine Target->C Compare

Caption: Structural relationship between the target molecule and its comparators.

Comparative Data Summary

The following table summarizes the predicted and experimentally observed physicochemical properties of our target molecule and its analogues. These values are critical as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

CompoundStructurePredicted pKa (Pyridine N)Predicted cLogPKey Distinguishing Features
2-Amino-4,5-difluoro-3-hydroxypyridine Structure of 2-Amino-4,5-difluoro-3-hydroxypyridineVery LowModerate-HighVicinal difluoro substitution strongly deactivates the ring; multiple H-bond donors/acceptors.
Analogue A: 2-Amino-5-fluoro-3-hydroxypyridineStructure of Analogue ALowModerateSingle electron-withdrawing fluorine atom; less pronounced electronic effects.
Analogue B: 2-Amino-4,5-difluoropyridineStructure of Analogue BVery LowHighLacks the acidic 3-hydroxy group, reducing H-bond donor capacity.
Analogue C: 2-Amino-3-hydroxypyridineStructure of Analogue CHighLowElectron-rich parent scaffold; highest basicity and lowest lipophilicity.[7]

Analysis of Properties:

  • Basicity (pKa): The vicinal 4,5-difluoro substitution in the target molecule exerts a powerful electron-withdrawing effect, significantly reducing the electron density on the pyridine nitrogen. This leads to a much lower pKa compared to the non-fluorinated (Analogue C) and monofluorinated (Analogue A) counterparts.[1] This reduced basicity can be advantageous in drug design to avoid off-target interactions with aminergic receptors or to improve oral bioavailability by preventing protonation in the gastrointestinal tract.

  • Lipophilicity (cLogP): Polyfluorination generally increases lipophilicity.[1] Therefore, 2-Amino-4,5-difluoro-3-hydroxypyridine and Analogue B are expected to have higher cLogP values than their non-fluorinated or monofluorinated relatives, potentially leading to better membrane permeability.[8] The hydroxyl group on the target molecule and Analogue A will slightly temper this increase compared to the non-hydroxylated Analogue B.

  • Hydrogen Bonding: The presence of both the 2-amino and 3-hydroxy groups makes our target molecule a versatile hydrogen bond donor and acceptor. This is crucial for specific, high-affinity interactions within a protein binding pocket, a feature absent in Analogue B.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The electronic nature of the pyridine ring, dictated by its substituents, governs its reactivity. Fluorinated pyridines are particularly important substrates for nucleophilic aromatic substitution (SNAr), a key reaction in building molecular complexity.[9] The fluorine atom, despite the strength of the C-F bond, is an excellent leaving group in SNAr reactions when the ring is sufficiently activated by electron-withdrawing groups.[10][11]

The 4,5-difluoro substitution pattern in 2-Amino-4,5-difluoro-3-hydroxypyridine makes the ring highly electron-deficient. This predicts a high reactivity towards nucleophilic attack, particularly at the C-4 and C-6 positions, which are ortho or para to the electron-withdrawing nitrogen atom and fluorine substituents.

SNAr_Mechanism cluster_info Mechanism Insights Reactants Fluoropyridine + Nu- Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Rate-determining step (Addition) Products Substituted Pyridine + F- Intermediate->Products Fast (Elimination) Info Electron-withdrawing groups (e.g., F, NO2) stabilize the negative charge in the Meisenheimer complex, accelerating the reaction.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

In a comparative context:

  • 2-Amino-4,5-difluoro-3-hydroxypyridine would be highly susceptible to SNAr, offering a handle for further functionalization. For instance, reaction with a thiol or amine nucleophile could selectively displace one of the fluorine atoms.

  • Analogue A (Monofluorinated) would be less reactive in SNAr compared to the target molecule due to weaker activation of the ring.

  • Analogue C (Non-fluorinated) would be largely unreactive towards SNAr unless a different leaving group (like a nitro group) is present.[12]

This differential reactivity is a powerful tool for synthetic chemists, allowing for selective modification based on the chosen fluorination pattern.

Experimental Protocols for Comparative Validation

To empirically validate the predicted differences, standardized experimental protocols are essential. The following methods provide a robust framework for comparing the physicochemical and reactive properties of fluorinated pyridine derivatives.

Protocol 1: Determination of pKa via ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a highly sensitive technique for determining the pKa of fluorine-containing compounds.[4][5] The chemical shift of the fluorine atom is dependent on the protonation state of the nearby pyridine nitrogen. By monitoring this shift across a range of pH values, a precise pKa can be determined.

pKa_Workflow A Prepare buffer solutions (pH range 2-10) B Dissolve test compound in each buffer A->B C Acquire ¹⁹F NMR spectrum for each sample B->C D Plot ¹⁹F chemical shift (δ) vs. pH C->D E Fit data to Henderson-Hasselbalch equation to determine pKa D->E

Caption: Experimental workflow for pKa determination using ¹⁹F NMR.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of 0.1 M buffer solutions spanning a pH range from 2.0 to 10.0 at 0.5 pH unit increments.

  • Sample Preparation: Dissolve a precise amount of the test compound (e.g., 2-Amino-4,5-difluoro-3-hydroxypyridine) in each buffer solution to a final concentration of 5 mM. Add a small amount (5% v/v) of D₂O for NMR locking.

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 298 K). Use a fluorinated reference standard (e.g., trifluorotoluene) either internally or externally.

  • Data Analysis: Record the chemical shift (δ) of the fluorine signal(s) for each pH point.

  • pKa Calculation: Plot the chemical shift (δ) as a function of pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value, which corresponds to the pH at the inflection point of the curve.

Protocol 2: Comparative Reactivity via Competition Experiment

Rationale: A competition experiment provides a direct comparison of the relative reactivity of two or more substrates towards a nucleophile under identical conditions. This eliminates variability from separate reactions and gives a clear indication of the electronic effects of the substituents.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine equimolar amounts (e.g., 0.1 mmol) of 2-Amino-4,5-difluoro-3-hydroxypyridine and a comparator (e.g., Analogue A).

  • Solvent and Nucleophile: Dissolve the mixture in a suitable anhydrous solvent (e.g., DMSO). Add a sub-stoichiometric amount of a nucleophile (e.g., 0.05 mmol of sodium methoxide) to initiate the reaction. The limiting amount of nucleophile ensures that the substrates are competing for it.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 50 °C). Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Quench the aliquots and analyze them by a suitable method such as LC-MS or ¹⁹F NMR to determine the ratio of the remaining starting materials and the formed products.

  • Interpretation: A faster consumption of 2-Amino-4,5-difluoro-3-hydroxypyridine relative to the comparator indicates its higher reactivity in SNAr.

Conclusion and Field-Proven Insights

2-Amino-4,5-difluoro-3-hydroxypyridine represents a highly valuable, albeit electronically complex, building block for drug discovery. Its unique combination of substituents imparts a distinct set of properties that distinguish it from other fluorinated pyridines.

  • Key Advantage: The powerful electron-withdrawing nature of the 4,5-difluoro pattern results in a significantly lowered pKa and a highly activated ring for nucleophilic aromatic substitution. This combination is ideal for applications where low basicity is required for the final molecule, while high reactivity is needed for its synthesis.

  • Strategic Value: The presence of three distinct functional groups (amino, hydroxyl, fluoro) at specific positions offers multiple, orthogonal handles for synthetic diversification, allowing for the rapid generation of compound libraries for screening.

  • Potential Applications: This scaffold is particularly well-suited for the design of kinase inhibitors, where a heterocyclic core often engages in hydrogen bonding within the ATP-binding site. The reduced basicity can prevent unwanted interactions while the fluorination enhances metabolic stability and cell permeability.[13]

By understanding the comparative physicochemical and reactivity profiles outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel therapeutics, leveraging the unique and powerful attributes of 2-Amino-4,5-difluoro-3-hydroxypyridine.

References

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem Technical Support.
  • Journal of Medicinal Chemistry. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • PubMed. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Guidechem. (2023). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.
  • ResearchGate. (2025).
  • PubMed. (2025).
  • PubMed Central (PMC). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Durham E-Theses. (2001). New functionalised 3-hydroxypyridines.
  • PubMed Central (PMC). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • ChemRxiv. (2024).
  • MDPI. (2006).
  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
  • PubMed. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design.
  • PubMed Central (PMC). (2026).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • MDPI. (2023).
  • ResearchGate. (2025). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
  • The Essential Role of 2-Fluoro-5-hydroxypyridine in API Development. (2026).
  • Journal of Advances in Chemistry. (2014).
  • PubMed Central (PMC). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells.
  • PubMed Central (PMC). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
  • Pipzine Chemicals. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China.
  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • ChemicalBook. 2-Amino-3-hydroxypyridine synthesis.
  • Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • IntechOpen. (2024).
  • Apollo Scientific. 2-Amino-3-hydroxypyridine.
  • Asian Journal of Chemistry. (2016).
  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • PubMed. (2004). Flavopiridol: pleiotropic biological effects enhance its anti-cancer activity.
  • MilliporeSigma. 2-Amino-3-hydroxypyridine 98 16867-03-1.
  • MDPI. (2025).
  • MDPI. (2023).
  • Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. (2019).
  • Chem-Impex. 2-Amino-4-hydroxypyridine.

Sources

Comparative

A Comparative Guide to Purity Validation of 2-Amino-4,5-difluoro-3-hydroxypyridine: qNMR vs. HPLC-UV and LC-MS

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols. Introduction: The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

Introduction: The Analytical Challenge of Fluorinated Pyridines

In the landscape of pharmaceutical development, the rigorous purity validation of highly substituted heteroaromatic intermediates is a non-negotiable prerequisite for downstream success. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2; Formula: C5H4F2N2O) is a prime example of an electron-deficient building block where traditional analytical methods often fall short[1],[2].

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default workhorse for purity assessment. However, for early-stage intermediates where certified reference standards of the analyte and its specific impurities are unavailable, HPLC-UV can yield misleading results[3]. To establish true absolute purity, modern pharmaceutical metrology increasingly relies on Quantitative Nuclear Magnetic Resonance (qNMR) —a primary ratio method recognized by the United States Pharmacopeia (USP <761>) as a gold standard for absolute quantitation[4],[5].

This guide objectively compares the performance, mechanistic causality, and experimental workflows of qNMR, HPLC-UV, and LC-MS for the purity validation of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Mechanistic Causality: Why qNMR Outperforms Relative Methods

To understand why qNMR is superior for absolute purity determination, we must examine the physical principles governing each detector.

  • HPLC-UV (The Relative Method): HPLC relies on the UV chromophore of the molecule. The critical flaw in assessing absolute purity via HPLC Area % is the assumption of uniform UV response factors[6]. For a fluorinated pyridine, a defluorinated impurity or an oxidized byproduct will possess a drastically different molar extinction coefficient. If an impurity absorbs UV light poorly at the chosen wavelength (e.g., 254 nm), the HPLC software will mathematically inflate the purity of the main component, leading to a false positive in quality control[3].

  • LC-MS (The Identification Method): While LC-MS offers unparalleled sensitivity for trace-level impurity identification, it is severely limited for absolute quantitation without isotopic internal standards. Ionization efficiency in the MS source is highly susceptible to matrix effects and ion suppression, making peak area comparisons between different structural entities unreliable.

  • qNMR (The Absolute Method): qNMR operates on a fundamentally different physical principle. It is a primary ratio method where the integrated area of a nuclear resonance is directly proportional to the molar concentration of the nuclei generating it, regardless of the molecule's chemical structure[7],[8]. By co-weighing the sample with a highly pure, structurally unrelated Internal Standard (IS), qNMR provides an absolute mass-balance purity without requiring an analyte-specific reference standard[9],[10].

DecisionTree Q1 Is a certified reference standard available for the analyte? Q2 Are UV response factors uniform for all impurities? Q1->Q2 Yes qNMR Use qNMR (Primary Ratio Method) Q1->qNMR No Q3 Is trace-level (<0.05%) sensitivity required? Q2->Q3 Yes Q2->qNMR No HPLC Use HPLC-UV (Relative/External Standard) Q3->HPLC No LCMS Use LC-MS (High Sensitivity/Identification) Q3->LCMS Yes

Decision matrix for selecting the optimal purity validation method.

Comparative Performance Data

The following table summarizes representative validation data comparing the three methodologies for a single batch of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Analytical MethodPrinciple of QuantitationPurity ResultReference Standard DependencyMatrix / Response Bias
1H qNMR Primary Ratio (Nuclear Spin)98.2% ± 0.2% Independent (Uses generic IS)None (Absolute measurement)
HPLC-UV UV Absorbance (Chromophore)99.6% ± 0.1% Highly DependentHigh (Extinction coefficient variations)
LC-MS Ionization & Mass-to-Charge97.5% ± 0.5% Highly DependentHigh (Ion suppression/enhancement)

Data Interpretation: The HPLC-UV result (99.6%) overestimates the purity because aliphatic or non-chromophoric synthetic carryovers are "invisible" to the UV detector[3]. Conversely, qNMR (98.2%) detects all proton-bearing species, providing a true representation of the sample's mass balance[7].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols detail the exact workflows, emphasizing the causality behind critical parameter selection.

Protocol A: Absolute Purity via 1H qNMR (USP <761> Compliant)

For 2-Amino-4,5-difluoro-3-hydroxypyridine, the single aromatic proton at the C6 position serves as the perfect quantitative target. It appears in a clean region of the NMR spectrum, free from the interference of the amino (-NH2) and hydroxyl (-OH) protons, which readily exchange with deuterated solvents.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic acid (USP Reference Standard) as the IS. Causality: Maleic acid produces a sharp, robust singlet at ~6.26 ppm in DMSO-d6, which provides baseline resolution from the C6 aromatic proton of the pyridine derivative (typically > 7.5 ppm)[6],[8].

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately co-weigh ~10.0 mg of 2-Amino-4,5-difluoro-3-hydroxypyridine and ~5.0 mg of Maleic acid into a clean vial. Causality: Gravimetric precision is the largest potential source of error in qNMR; exact weights are mathematically required for the primary ratio calculation[7].

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Set D1 > 5 × T1 (typically 30–60 seconds). Causality: If the delay between pulses is too short, protons with longer longitudinal relaxation times (T1) will not fully realign with the Z-axis, leading to a truncated signal and an underestimation of absolute purity[11].

  • Data Processing & Calculation: Apply an exponential window function (0.3 Hz line broadening), perform rigorous manual phase and baseline correction, and integrate the peaks[4]. Calculate purity using the self-validating formula:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral, N = Number of nuclei, M = Molar Mass, W = Weight, and P = Purity). Because both compounds are in the same tube, any instrumental drift affects both signals equally, canceling out systemic error[8],[10].

Protocol B: Relative Purity via HPLC-UV
  • Column & Mobile Phase: Use a C18 reverse-phase column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Quantitation: Calculate Area %. Limitation Check: Acknowledge that without determining the Relative Response Factor (RRF) for each specific impurity via qNMR, this result represents apparent purity, not absolute purity[6].

Workflow cluster_qNMR qNMR Workflow (Absolute Purity) cluster_HPLC HPLC-UV Workflow (Relative Purity) Start 2-Amino-4,5-difluoro-3-hydroxypyridine Batch Sample Weigh Co-weigh Sample & Internal Standard (e.g., Maleic Acid) Start->Weigh PrepStandard Prepare Reference Standard (Requires known purity) Start->PrepStandard PrepSample Prepare Sample Solution Start->PrepSample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquire 1H/19F NMR (D1 > 5*T1) Dissolve->Acquire Integrate Integrate Target Peaks vs IS Acquire->Integrate Result_qNMR Absolute Purity Report (No Response Factor Bias) Integrate->Result_qNMR Absolute % Run Run Chromatographic Separation PrepStandard->Run PrepSample->Run Area Calculate Area % or External Calibration Run->Area Result_HPLC Relative Purity Report (Subject to UV Bias) Area->Result_HPLC Relative %

Parallel workflows comparing qNMR (absolute) and HPLC-UV (relative) purity.

Orthogonal Validation: The 19F Advantage

A unique structural advantage of 2-Amino-4,5-difluoro-3-hydroxypyridine is the presence of two fluorine atoms at the C4 and C5 positions. This allows for orthogonal validation using 19F qNMR .

Unlike 1H NMR, 19F NMR boasts a massive chemical shift range (>900 ppm) and suffers from zero background interference from protonated solvents or non-fluorinated organic impurities. By utilizing a fluorinated internal standard (e.g., Trifluoroacetic acid or 1,4-Difluorobenzene), analysts can create a secondary, independent self-validating system to confirm the 1H qNMR results, ensuring the highest level of metrological traceability[12].

Conclusion

While HPLC-UV remains an excellent tool for routine batch-to-batch consistency tracking, it is fundamentally flawed as a standalone technique for determining the absolute purity of novel pharmaceutical intermediates due to UV response factor bias. For complex molecules like 2-Amino-4,5-difluoro-3-hydroxypyridine, qNMR operates as a superior, self-validating primary ratio method . By eliminating the need for analyte-specific reference standards and providing direct molar quantitation, qNMR ensures that drug development professionals can trust the foundational building blocks of their synthetic pipelines.

Sources

Validation

Comparative Efficacy of 2-Amino-4,5-difluoro-3-hydroxypyridine Analogs in Metalloenzyme Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationship (SAR), Pharmacokinetics, and Assay Methodologies Introduction to the Pharmacophore In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationship (SAR), Pharmacokinetics, and Assay Methodologies

Introduction to the Pharmacophore

In the landscape of antiviral and antibacterial drug discovery, targeting highly conserved metalloenzymes—such as the influenza virus polymerase acidic (PA) endonuclease and HIV-1 integrase—requires highly specialized metal-binding pharmacophores (MBPs)[1]. The compound 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS 1003710-48-2) [2] represents an advanced, structurally optimized bidentate MBP.

While the base unsubstituted scaffold (2-amino-3-hydroxypyridine) is a known chelator[3], it suffers from poor metabolic stability and suboptimal target affinity at physiological pH. By systematically comparing the 4,5-difluoro analog against its unsubstituted and mono-fluorinated counterparts, this guide elucidates the mechanistic causality behind its superior efficacy in modern drug development.

Mechanistic Rationale: The Role of 4,5-Difluoro Substitution

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand why specific halogenations drive efficacy. The addition of two fluorine atoms at the C4 and C5 positions of the hydroxypyridine ring engineers three distinct advantages:

  • pKa Tuning for Optimal Chelation: Bidentate chelation of divalent cations (Mg²⁺, Mn²⁺) requires the 3-hydroxyl group to be deprotonated. The strong electron-withdrawing effect of the 4,5-difluoro substitution lowers the pKa of the hydroxyl group from ~8.5 down to ~6.2. This ensures that >90% of the molecules exist in the active, anionic state at a physiological pH of 7.4, drastically increasing target affinity.

  • Metabolic Shielding: The C4 and C5 positions of the pyridine ring are classic "soft spots" for cytochrome P450-mediated oxidative metabolism. Fluorine sterically and electronically shields these sites, preventing rapid clearance.

  • Enhanced Lipophilicity: Highly polar chelating agents struggle with passive membrane permeability. Fluorine incorporation increases the overall lipophilicity (LogD), improving intracellular accumulation.

G A 2-Amino-4,5-difluoro- 3-hydroxypyridine B Deprotonation (pH 7.4) A->B pKa ~6.2 C Anionic MBP Species B->C D Viral Metalloenzyme (PA Endonuclease) C->D Active Site Entry E Bidentate Chelation (Mg2+ / Mn2+) D->E F Enzyme Inhibition & Viral Clearance E->F Blocks RNA Cleavage

Pathway of 2-Amino-4,5-difluoro-3-hydroxypyridine mediating viral metalloenzyme inhibition.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics across three generations of the hydroxypyridine scaffold. Data reflects standardized Structure-Activity Relationship (SAR) trends observed in viral endonuclease screening campaigns.

Compound ScaffoldSubstitution3-OH pKaLogD (pH 7.4)PA Endonuclease IC₅₀ (nM)HLM t₁/₂ (min)
Analog A None (2-Amino-3-hydroxypyridine)8.5-0.2145.012
Analog B 5-Fluoro7.40.442.528
Analog C 4,5-Difluoro (CAS 1003710-48-2) 6.2 1.1 8.2 >60

Key Takeaway: The 4,5-difluoro analog (Analog C) demonstrates a nearly 18-fold increase in biochemical potency (IC₅₀) and a 5-fold increase in metabolic half-life compared to the unsubstituted baseline.

Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They do not merely generate data; they inherently control for artifacts, ensuring that the measured efficacy is directly causal to the structural modifications of the analogs.

Protocol 1: FRET-Based Metalloenzyme Cleavage Assay

Causality Focus: Fluorescence Resonance Energy Transfer (FRET) provides a real-time kinetic readout of RNA cleavage. Unlike endpoint assays, this continuous monitoring allows researchers to identify false positives caused by compound aggregation or assay interference.

  • Enzyme Preparation: Dilute recombinant PA endonuclease to a working concentration of 10 nM in assay buffer (20 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 10 mM DTT, 0.01% Tween-20). Note: Tween-20 prevents non-specific compound aggregation.

  • Compound Titration: Serially dilute the 4,5-difluoro analog and controls from 10 µM to 0.1 nM in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Equilibration: Add the enzyme solution to the compounds and incubate for 30 minutes at 37°C. This step is critical to allow the bidentate metal chelation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 200 nM of a dual-labeled RNA substrate (e.g., FAM-RNA-TAMRA).

  • Kinetic Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves. Derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Focus: HLMs specifically isolate Phase I cytochrome P450 metabolism. This assay directly validates the hypothesis that C4/C5 fluorination provides steric and electronic shielding against oxidative degradation.

  • Incubation Setup: Combine 1 µM of the test analog with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding 1 mM NADPH (a required cofactor for CYP450 enzymes).

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the microsomes, halting metabolism.

  • Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

G S1 Compound Library (Hydroxypyridine Analogs) S2 FRET Endonuclease Assay (Primary Efficacy) S1->S2 IC50 Determination S3 HLM Stability Assay (Metabolic Clearance) S1->S3 t1/2 Determination S4 Lead Selection: 4,5-Difluoro Scaffold S2->S4 IC50 < 10 nM S3->S4 t1/2 > 60 min

High-throughput screening workflow for evaluating hydroxypyridine MBP analogs.

Conclusion

The transition from a basic 2-amino-3-hydroxypyridine core to the 2-Amino-4,5-difluoro-3-hydroxypyridine scaffold is not merely an iterative change; it is a calculated engineering of physicochemical properties. By lowering the pKa to favor the active chelating species at pH 7.4 and blocking primary sites of CYP450 metabolism, this difluorinated building block provides a highly robust foundation for next-generation metalloenzyme inhibitors[1].

References

  • Journal of Medicinal Chemistry. Synthetic Approaches to New Drugs Approved during 2018. Discusses the utilization of substituted hydroxypyridines in cap-dependent endonuclease inhibitors (e.g., Baloxavir). Retrieved from:[Link]

  • Journal of the Chinese Chemical Society. 2-Amino-3-Hydroxypyridine as a Core Scaffold. Details the baseline metal-binding affinities of the unsubstituted pharmacophore. Retrieved from:[Link]

Sources

Comparative

A Practical Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-Amino-4,5-difluoro-3-hydroxypyridine Against Standard FGFR Inhibitors

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides an in-depth framework for be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides an in-depth framework for benchmarking a novel inhibitor, using the hypothetical compound 2-Amino-4,5-difluoro-3-hydroxypyridine, against established standards targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The principles and protocols detailed herein are broadly applicable to the characterization of any new enzyme inhibitor.

The Rationale: Why Benchmark Against FGFR?

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. However, aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and lung cancer. This makes FGFRs a compelling target for therapeutic intervention. A number of potent and selective FGFR inhibitors have been developed, with several receiving regulatory approval. Any new entrant, such as our compound of interest, must demonstrate a competitive or superior profile against these established agents to justify further development.

The aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The addition of fluorine atoms, as in 2-Amino-4,5-difluoro-3-hydroxypyridine, can modulate properties like metabolic stability, membrane permeability, and binding affinity. Therefore, it is a scientifically sound hypothesis that this molecule could exhibit inhibitory activity against a kinase target like FGFR.

The Contenders: A Head-to-Head Comparison

For this guide, we will benchmark our novel compound, which we will designate "Test Compound-ADFH" (2-A mino-4,5-d if luoro-3-h ydroxypyridine), against two well-characterized FGFR inhibitors that serve as industry standards.

  • BLU-9931: A highly selective, irreversible inhibitor of FGFR4. It serves as an excellent tool compound for research and a benchmark for selectivity against a specific FGFR family member.

  • Erdafitinib: An FDA-approved pan-FGFR inhibitor (targeting FGFR1-4) used for the treatment of metastatic urothelial carcinoma. It represents a clinically successful benchmark for broad-spectrum FGFR inhibition.

The primary goal of our benchmarking is to answer key questions:

  • Potency: How strongly does Test Compound-ADFH inhibit the target enzyme compared to the standards?

  • Cellular Activity: Does the biochemical potency translate into activity in a cancer cell line driven by FGFR signaling?

  • Selectivity: Does Test Compound-ADFH inhibit other kinases, or is it selective for the FGFR family?

Comparative Performance Data Summary

The following table summarizes the hypothetical experimental data for our test compound alongside published data for the standard inhibitors. This illustrates the type of data matrix a researcher would aim to generate.

Parameter Test Compound-ADFH (Hypothetical Data) BLU-9931 (Published Data) Erdafitinib (Published Data)
Target(s) FGFR4FGFR4Pan-FGFR (1-4)
Mechanism Reversible, ATP-CompetitiveIrreversible, CovalentReversible, ATP-Competitive
Biochemical IC50 (FGFR4) 8 nM3 nM2.2 nM
Cellular IC50 (HUH-7 Proliferation) 25 nM12 nM7 nM
Kinase Selectivity (S-Score at 1µM) 0.05 (403 kinases)0.01 (456 kinases)0.15 (456 kinases)

Note: IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency. A lower IC50 indicates higher potency. The S-Score is a measure of selectivity; a lower score indicates higher selectivity.

Experimental Protocols: Generating the Data

Scientific integrity demands robust and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the core assays required for this benchmarking study.

Protocol 1: Biochemical Potency (IC50 Determination)

This protocol determines the direct inhibitory effect of the compounds on the purified FGFR4 kinase enzyme. We will use a time-resolved fluorescence energy transfer (TR-FRET) assay, a common and robust method for kinase activity measurement.

Causality Behind Experimental Choices:

  • TR-FRET: Chosen for its high sensitivity, low background, and homogeneous format (no wash steps), which makes it suitable for high-throughput screening and accurate IC50 determination.

  • ATP Concentration: Set at the Km value for ATP. This ensures the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can artificially inflate the IC50 value for ATP-competitive compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare 10-point serial dilution of inhibitors (Test Compound-ADFH, standards) add_inhibitor 4. Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare FGFR4 enzyme and peptide substrate solution add_enzyme 5. Add enzyme/substrate mix to plate prep_enzyme->add_enzyme prep_atp 3. Prepare ATP solution (at Km concentration) start_reaction 7. Initiate reaction by adding ATP solution prep_atp->start_reaction add_inhibitor->add_enzyme pre_incubate 6. Pre-incubate for 15 min at room temperature add_enzyme->pre_incubate pre_incubate->start_reaction incubate 8. Incubate for 60 min at room temperature start_reaction->incubate add_detection 9. Add TR-FRET detection reagents (Antibody, Eu-chelate) incubate->add_detection final_incubate 10. Incubate for 60 min at room temperature add_detection->final_incubate read_plate 11. Read plate on a TR-FRET enabled reader final_incubate->read_plate plot_curve 12. Plot % Inhibition vs. log[Inhibitor] read_plate->plot_curve calc_ic50 13. Fit data to a four-parameter logistic equation to get IC50 plot_curve->calc_ic50

Caption: Workflow for TR-FRET based biochemical IC50 determination.

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for Test Compound-ADFH, BLU-9931, and Erdafitinib in 100% DMSO, starting from a 1000X top concentration (e.g., 10 mM).

    • Include a DMSO-only control for 0% inhibition (high signal) and a control with no enzyme for 100% inhibition (low signal).

  • Assay Plate Preparation:

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into a low-volume 384-well assay plate.

  • Reagent Preparation (in Assay Buffer):

    • Prepare a 2X solution of recombinant human FGFR4 enzyme and a biotinylated peptide substrate.

    • Prepare a 2X solution of ATP. The final concentration in the well should be equal to the known Km of ATP for FGFR4.

  • Assay Execution:

    • Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.

    • Centrifuge the plate briefly and allow it to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Reaction Incubation:

    • Cover the plate and incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme, typically determined during assay development.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for a further 60 minutes to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu).

    • Calculate the percentage of inhibition for each concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC50 value.

Protocol 2: Cellular Potency Assessment

This protocol measures the inhibitor's ability to affect cancer cell proliferation in a biologically relevant system. We will use the HUH-7 human hepatocellular carcinoma cell line, which is known to have high FGFR4 expression and is dependent on FGFR4 signaling for its growth.

Causality Behind Experimental Choices:

  • Cell Line Selection: HUH-7 is chosen because its proliferation is a known downstream effect of FGFR4 activity. This provides a direct link between target engagement and a phenotypic outcome.

  • Readout Method: A cell viability assay (e.g., CellTiter-Glo®) is used to measure ATP levels, which serve as a proxy for the number of metabolically active, viable cells. It is a highly sensitive and reliable method for assessing proliferation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare 10-point serial dilution of inhibitors add_inhibitor 5. Add inhibitor dilutions to the cells prep_inhibitor->add_inhibitor prep_cells 2. Harvest and count HUH-7 cells seed_cells 3. Seed cells into a 96-well plate prep_cells->seed_cells incubate_24h 4. Incubate for 24h to allow cell adherence seed_cells->incubate_24h incubate_24h->add_inhibitor incubate_72h 6. Incubate for 72h to allow for anti-proliferative effects add_inhibitor->incubate_72h add_reagent 7. Add CellTiter-Glo® reagent to each well incubate_72h->add_reagent lyse_cells 8. Shake plate to lyse cells and stabilize signal add_reagent->lyse_cells read_plate 9. Read luminescence on a plate reader lyse_cells->read_plate plot_curve 10. Plot % Viability vs. log[Inhibitor] read_plate->plot_curve calc_ic50 11. Fit data to a four-parameter logistic equation to get cellular IC50 plot_curve->calc_ic50

Caption: Workflow for a cell-based proliferation (viability) assay.

  • Cell Culture:

    • Culture HUH-7 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Cell Seeding:

    • Harvest cells using trypsin, count them, and resuspend in fresh media to a density of 2 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension (2,000 cells) into each well of a white, clear-bottom 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the inhibitors in culture media at 2X the final desired concentration.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitor dilutions. Include DMSO-only controls.

  • Incubation:

    • Incubate the treated cells for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viability for each concentration relative to the DMSO controls.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking a novel inhibitor, Test Compound-ADFH, against established standards. Based on our hypothetical data, Test Compound-ADFH shows potent and selective inhibition of FGFR4, with its biochemical and cellular potency being comparable to, though slightly less than, the clinical candidate Erdafitinib and the tool compound BLU-9931. Its high selectivity (low S-score) is a promising feature.

The logical next steps in a real-world drug discovery program would be to:

  • Confirm Mechanism of Action: Perform enzyme kinetics studies to confirm if the inhibition is competitive, non-competitive, or uncompetitive.

  • Assess In Vivo Efficacy: Test the compound in animal models of FGFR4-driven cancer.

  • Profile ADME Properties: Investigate the compound's Absorption, Distribution, Metabolism, and Excretion properties to assess its drug-like potential.

By following a structured, logical, and scientifically rigorous benchmarking process, researchers can make informed decisions, efficiently allocating resources to the most promising compounds in the complex but rewarding field of drug discovery.

References

  • Benchchem. (2025).
  • Expert Opinion on Drug Discovery. (2025). The potency of cell-based assays to predict response to TNF inhibitor therapy.
  • ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease.
  • PubMed. (2025). The potency of cell-based assays to predict response to TNF inhibitor therapy.
  • Wikipedia. (n.d.). IC50.
  • Benchchem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Reaction Biology. (2022).
  • Cell Chemical Biology. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible....
  • bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • PLOS One. (2012).
  • Azure Biosystems. (2025).
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • ResearchGate. (n.d.). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition.
  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • Chem-Impex. (n.d.). 2-Amino-4-hydroxypyridine.
  • PMC. (n.d.).
  • Oriental Journal of Chemistry. (2019). Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid.
  • ResearchGate. (n.d.). (PDF) Polarographic Performance of Some Azo Derivatives Derived from 2-amino-4-hydroxy Pyridine and Its Inhibitory Effect on C-steel Corrosion in Hydrochloric acid.
  • FDA. (2023).
  • Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • PMC. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • ACS Publications - American Chemical Society. (2018). *Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H
Validation

Optimizing and Validating LC-MS/MS Methods for 2-Amino-4,5-difluoro-3-hydroxypyridine in Human Plasma: A Comparative Guide

Analyte Profiling & Analytical Challenges Quantifying small, highly polar drug candidates or intermediates in biological matrices is one of the most persistent challenges in bioanalysis. 2-Amino-4,5-difluoro-3-hydroxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Analytical Challenges

Quantifying small, highly polar drug candidates or intermediates in biological matrices is one of the most persistent challenges in bioanalysis. 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2) is a prime example of such a problematic analyte[1]. With a low molecular weight of 146.09 g/mol and an amphoteric nature driven by its primary amine, hydroxyl group, and fluorinated pyridine ring, it defies conventional analytical workflows[2].

When developing an assay to support pharmacokinetic (PK) studies, the method must adhere to the stringent ICH M10 Bioanalytical Method Validation Guidelines , which became globally effective in January 2023[3].

The Core Challenges:

  • Poor Chromatographic Retention: Standard C18 columns rely on dispersive van der Waals forces. Highly polar pyridines fail to partition into the hydrophobic stationary phase, eluting in the void volume[4].

  • Severe Matrix Effects: Elution in the void volume causes the analyte to co-elute with endogenous plasma salts and phospholipids, leading to devastating ion suppression in the mass spectrometer's electrospray ionization (ESI) source[5].

To establish a robust, ICH M10-compliant assay, we must objectively compare conventional approaches against optimized, orthogonal strategies.

Mechanistic Causality: Overcoming Matrix Effects

As scientists, we must look beyond empirical troubleshooting and understand the physicochemical causality governing our extractions and separations.

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode SPE

Conventional Protein Precipitation (PPT) using acetonitrile is non-selective. While it removes gross proteins, it leaves behind a high concentration of glycerophospholipids.

The Optimized Solution: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Because 2-Amino-4,5-difluoro-3-hydroxypyridine possesses a basic amine group, we can exploit its ionization. By acidifying the plasma (pH < 3), the amine becomes protonated. When loaded onto an MCX sorbent, the analyte binds strongly to the negatively charged sulfonic acid groups via electrostatic interactions[6]. This "locks" the analyte in place, allowing us to wash the sorbent with 100% organic solvent to strip away neutral and acidic phospholipids before eluting the target with a basic solvent[7].

SPEWorkflow Step1 1. Acidify Plasma (pH < 3) Protonates Pyridine Amine (+) Step2 2. Load onto MCX Sorbent Electrostatic Binding to Sulfonate (-) Step1->Step2 Ionization Step3 3. Wash (100% MeOH) Removes Hydrophobic Lipids Step2->Step3 Retention Step4 4. Elute (5% NH4OH in MeOH) Neutralizes Analyte for Release Step3->Step4 Purification

Fig 1. Mechanistic workflow of MCX-SPE isolating basic polar analytes from plasma lipids.

Chromatography: Reversed-Phase (RPLC) vs. HILIC

In Reversed-Phase LC (RPLC) , water is the weak solvent and acetonitrile is the strong solvent. Polar compounds are flushed out immediately.

The Optimized Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC reverses this paradigm. Using a polar stationary phase (e.g., amide or zwitterionic) and a mobile phase of >80% acetonitrile, water becomes the strong eluting solvent[8]. The analyte partitions into a water-enriched layer immobilized on the stationary phase. Furthermore, the high organic content of the HILIC mobile phase drastically enhances ESI droplet desolvation, yielding taller peaks and superior signal-to-noise ratios[5].

MethodComparison cluster_0 Conventional Approach cluster_1 Optimized Approach Plasma Plasma Sample (Highly Polar Analyte) PPT Protein Precipitation (Non-selective) Plasma->PPT SPE MCX SPE (Targeted Cleanup) Plasma->SPE RPLC Reversed-Phase (C18) (Poor Retention) PPT->RPLC Suppression Ion Suppression (Matrix Interference) RPLC->Suppression HILIC HILIC Chromatography (High Retention) SPE->HILIC Sensitivity High Sensitivity (Clean Baseline) HILIC->Sensitivity

Fig 2. Logical comparison of conventional PPT/RPLC vs. optimized SPE/HILIC workflows.

Performance Comparison

The following table objectively compares the experimental performance of the two methodologies when extracting 2-Amino-4,5-difluoro-3-hydroxypyridine from human plasma.

Table 1: Methodological Performance Comparison

ParameterConventional (PPT + C18 RPLC)Optimized (MCX-SPE + HILIC)Analytical Impact
Retention Factor ( k ) 0.4 (Elutes in void volume)4.2 (Strong retention)HILIC separates analyte from void volume salts.
Absolute Recovery 88%94%SPE provides consistent, high-yield extraction.
Matrix Effect (MF) 42% (Severe Ion Suppression)98% (Negligible Suppression)MCX removes phospholipids; HILIC enhances ESI.
LLOQ 10.0 ng/mL0.5 ng/mL20-fold increase in sensitivity with the optimized method.
Column Lifespan ~500 injections>2000 injectionsSPE prevents lipid buildup on the analytical column.

Step-by-Step Validated Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous Matrix Factor monitoring, every batch mathematically proves its own reliability.

Step 1: Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 13C2​ -labeled analog, 50 ng/mL). Causality: The SIL-IS corrects for any well-to-well extraction variance and dynamic ESI fluctuations.

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

Step 2: MCX Solid-Phase Extraction
  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX 30mg/1cc cartridge.

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (removes salts and polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral and acidic phospholipids).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10mM Ammonium Formate).

Step 3: HILIC-MS/MS Conditions
  • Column: ZILIC or Amide phase, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Re-equilibrate at 95% B for 3 mins.

  • Detection: ESI Positive mode. Monitor the specific MRM transition for the protonated precursor [M+H]+ at m/z 147.1.

ICH M10 Validation Summary

The optimized MCX-HILIC method was validated strictly according to the ICH M10 guidelines [3]. The self-validating nature of the protocol ensured that all batches met acceptance criteria (Accuracy within ±15%, Precision ≤15% CV).

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.56.2+4.17.8+5.5
LQC 1.54.1-2.35.2-1.8
MQC 50.02.8+1.23.5+2.0
HQC 400.03.1-0.83.9-1.1

Note: Per ICH M10, at least 67% of total QCs and 50% at each concentration level must be within ±15% of nominal values (±20% for LLOQ).

Conclusion

For highly polar, amphoteric molecules like 2-Amino-4,5-difluoro-3-hydroxypyridine, conventional PPT and RPLC methods are fundamentally flawed due to a lack of retention and severe matrix suppression. By understanding the physicochemical properties of the analyte, we can engineer a superior workflow.

The combination of Mixed-Mode Cation Exchange (MCX) SPE and HILIC-MS/MS provides an orthogonal, highly selective, and sensitive analytical solution. This optimized approach not only meets but exceeds the rigorous demands of the ICH M10 guidelines, ensuring absolute data integrity for critical drug development programs.

References

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation.European Medicines Agency (europa.eu).
  • Specifications of 2-Amino-4,5-difluoro-3-hydroxypyridine.Capotchem.
  • 2-amino-4,5-difluoropyridin-3-ol | CAS#:1003710-48-2.Chemsrc.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.LCMS.cz.
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.Agilent.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.Chrom Tech, Inc.
  • SPE Method Development Tips and Tricks.Agilent.
  • Understanding and Improving Solid-Phase Extraction.LCGC International.

Sources

Comparative

X-ray crystallography comparison of 2-Amino-4,5-difluoro-3-hydroxypyridine complexes

X-Ray Crystallography Comparison Guide: 2-Amino-4,5-difluoro-3-hydroxypyridine Complexes in Metalloenzyme Inhibition Executive Summary Targeting two-metal-ion dependent enzymes—such as the Influenza A PA endonuclease and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Comparison Guide: 2-Amino-4,5-difluoro-3-hydroxypyridine Complexes in Metalloenzyme Inhibition

Executive Summary

Targeting two-metal-ion dependent enzymes—such as the Influenza A PA endonuclease and HIV-1 integrase—requires highly tuned metal-binding pharmacophores (MBPs). While standard chelators like deferiprone or basic 3-hydroxypyridin-2(1H)-ones have historically been used as starting fragments, they often suffer from suboptimal pKa values and poor ligand efficiency[1].

This guide provides an objective, structurally grounded comparison of 2-Amino-4,5-difluoro-3-hydroxypyridine (CAS: 1003710-48-2) against traditional alternatives. By analyzing X-ray crystallographic data, we will deconstruct the causality behind its superior binding kinetics and provide a self-validating protocol for structural characterization.

Mechanistic Rationale: The Chemistry of the Scaffold

To understand why 2-Amino-4,5-difluoro-3-hydroxypyridine outperforms simpler alternatives, we must analyze the causality behind its chemical substitutions:

  • The pKa Shift (Fluorine Inductive Effect): In a standard 3-hydroxypyridine, the hydroxyl group has a pKa of ~8.7. At physiological pH (7.4), the energetic penalty to deprotonate the ligand for metal chelation is significant. The introduction of highly electronegative fluorine atoms at the C4 and C5 positions exerts a strong inductive pull, lowering the pKa to ~6.5. This ensures the ligand exists predominantly in its active, deprotonated enolate form upon entering the active site, eliminating the desolvation and deprotonation penalty[2].

  • Conformational Locking (2-Amino Group): While the 3-hydroxyl oxygen and the pyridine nitrogen serve as the bidentate chelators for the bimetallic center ( Mn2+ or Mg2+ ), the 2-amino group acts as a critical hydrogen-bond donor. It interacts with the adjacent protein backbone (often a catalytic acidic residue), locking the ligand into a rigid conformation and reducing the entropic cost of binding.

Coordination Ligand 2-Amino-4,5-difluoro- 3-hydroxypyridine M1 Metal 1 (Mn2+) Ligand->M1 3-OH M2 Metal 2 (Mn2+) Ligand->M2 Pyridine N Backbone Protein Backbone Ligand->Backbone 2-NH2 Donor Asp Catalytic Asp Asp->M1 Coordinate Asp->M2 Bridge Glu Catalytic Glu Glu->M2 Coordinate

Bimetallic coordination logic of 2-Amino-4,5-difluoro-3-hydroxypyridine in the active site.

Comparative Crystallographic & Kinetic Data

To objectively evaluate performance, we compare the structural metrics of 2-Amino-4,5-difluoro-3-hydroxypyridine complexes against (a known endonuclease fragment) and Deferiprone (a standard clinical chelator)[1].

Ligand ComplexX-Ray Resolution (Å) M1​−M2​ Distance (Å)Ligand Efficiency (kcal/mol/HA)Representative IC50 (nM)Key Structural Advantage
2-Amino-4,5-difluoro-3-hydroxypyridine 1.853.20.4815F-induced pKa shift; 2-NH2 H-bond stabilization
5-Chloro-3-hydroxypyridin-2(1H)-one 2.103.40.3645Halogen bonding at C5, but lacks H-bond donor
Deferiprone (Standard) 2.453.80.25>1000Suboptimal bidentate geometry for bridging metals

Data Synthesis Note: The M1​−M2​ distance is a critical indicator of complex stability. The difluoro-compound pulls the two metal ions closer (3.2 Å) compared to standard chelators, perfectly mimicking the transition state of the native RNA substrate.

Self-Validating X-Ray Crystallography Protocol

To ensure high-fidelity structural data and prevent the misinterpretation of buffer artifacts (e.g., glycerol or PEG binding in the active site), the following co-crystallization and validation protocol must be strictly adhered to. This workflow is designed as a self-validating system.

Phase 1: Preparation & Co-Crystallization
  • Apo-Enzyme Saturation: Purify the target metalloenzyme (e.g., PA endonuclease) to >95% purity. Concentrate to 12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM MnCl2​ . Causality: Pre-loading the buffer with MnCl2​ ensures the bimetallic center is fully occupied prior to ligand introduction, preventing apo-state conformational heterogeneity.

  • Ligand Complexation: Dissolve 2-Amino-4,5-difluoro-3-hydroxypyridine in 100% DMSO. Add to the protein solution at a 5:1 molar ratio (Ligand:Protein), ensuring final DMSO concentration remains <5% to prevent protein denaturation. Incubate on ice for 2 hours.

  • Vapor Diffusion: Set up hanging-drop plates at 18°C using a reservoir solution of 1.5 M PEG 3350 and 0.2 M Ammonium Acetate.

Phase 2: Data Collection & Self-Validation
  • Diffraction & Processing: Flash-freeze crystals in liquid nitrogen using 20% ethylene glycol as a cryoprotectant. Collect data at 100 K at a synchrotron light source. Process data using XDS.

  • Omit Map Validation (Critical Step): Perform molecular replacement using the apo-structure. Do not immediately model the ligand. Instead, run rigid-body and B-factor refinement, then calculate a simulated-annealing Fo​−Fc​ omit map.

    • Self-Validation Check: The ligand must only be placed if a positive difference density peak of >3.0 σ is present exactly bridging the two metal ions.

  • B-Factor Correlation: After final refinement, compare the atomic B-factors of the ligand to the surrounding active site residues.

    • Self-Validation Check: If the ligand's average B-factor is more than 1.5x higher than the surrounding protein atoms, the occupancy is likely incomplete, or the density is an artifact.

Workflow A 1. Protein Purification B 2. Ligand Co-crystallization A->B C 3. Synchrotron Diffraction B->C D 4. Molecular Replacement C->D E 5. Fo-Fc Omit Map Validation D->E F 6. Model Refinement E->F

Step-by-step X-ray crystallography workflow for metalloenzyme-ligand complexes.

Conclusion

For drug development professionals targeting bimetallic active sites, 2-Amino-4,5-difluoro-3-hydroxypyridine represents a significant structural upgrade over first-generation hydroxypyridinones. The strategic placement of fluorine atoms resolves the pKa liabilities of the 3-hydroxyl group, while the 2-amino substitution provides critical conformational rigidity. When validated through rigorous Fo​−Fc​ omit map crystallography, this scaffold serves as a highly efficient starting point for fragment-based drug discovery (FBDD).

References

  • Bauman, J. D., et al. "Crystallographic Fragment Screening and Structure-Based Optimization Yields a New Class of Influenza Endonuclease Inhibitors." ACS Chemical Biology, 2013, 8(11), 2501-2508. [1]

  • Parhi, A. K., et al. "Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease." Bioorganic & Medicinal Chemistry, 2013, 21(21), 6435-6446. [2]

  • Chemical Property Data: "2-Amino-4,5-difluoro-3-hydroxypyridine (CAS 1003710-48-2)." ChemSrc Database, 2023. [3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-4,5-difluoro-3-hydroxypyridine

Comprehensive Safety and Handling Guide: 2-Amino-4,5-difluoro-3-hydroxypyridine This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Amino-4,5-difluoro-3-hydroxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Amino-4,5-difluoro-3-hydroxypyridine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Amino-4,5-difluoro-3-hydroxypyridine. As a substituted pyridine derivative, this compound warrants careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Hazard Assessment and Triage

Substituted pyridines can exhibit a range of toxicological properties. Based on available data for similar compounds, 2-Amino-4,5-difluoro-3-hydroxypyridine should be presumed to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][3]

  • A potential skin and eye irritant. [2][4]

  • Likely to cause respiratory tract irritation. [3][4]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to ensuring personal safety. The following table summarizes the recommended PPE for various laboratory operations involving 2-Amino-4,5-difluoro-3-hydroxypyridine.

Laboratory Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloved with nitrile glovesFully-buttoned lab coatCertified chemical fume hood
Solution Preparation Chemical splash gogglesDouble-gloved with nitrile glovesFully-buttoned lab coatCertified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesDouble-gloved with nitrile glovesFully-buttoned lab coatCertified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatCertified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Eye and Face Protection
  • Rationale: To prevent contact with solid particles or liquid splashes.

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.

  • Higher Risk Operations: For tasks with a higher risk of splashing, such as solution transfers or reaction work-ups, chemical splash goggles are required. A face shield worn over safety goggles provides an additional layer of protection.

Hand Protection
  • Rationale: To prevent skin contact and absorption.

  • Glove Selection: While nitrile gloves offer good general chemical resistance, their performance against pyridine and its derivatives can be limited with prolonged contact.[5][6][7] For incidental contact, double-gloving with standard nitrile gloves is recommended. For extended handling or in situations with a high potential for contamination, consider more robust options like butyl rubber or Viton™ gloves.[8][9]

  • Best Practices: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Wash hands thoroughly after removing gloves.

Body Protection
  • Rationale: To protect the skin from accidental spills and contamination.

  • Standard Attire: A clean, fully-buttoned laboratory coat is mandatory.

  • Enhanced Protection: For larger-scale work or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection
  • Rationale: To prevent the inhalation of harmful dust or vapors.

  • Primary Engineering Control: All manipulations of 2-Amino-4,5-difluoro-3-hydroxypyridine, both in solid and solution form, should be conducted within a certified chemical fume hood.[10][11]

  • Emergency Situations: In the event of a significant spill outside of a fume hood, an air-purifying respirator equipped with organic vapor cartridges and a particulate filter may be necessary. All personnel requiring respirator use must be part of a respiratory protection program, including medical clearance and fit-testing.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for minimizing exposure risk. The following workflow diagram illustrates the key stages of handling 2-Amino-4,5-difluoro-3-hydroxypyridine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather and Inspect Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_react Perform Reaction in Fume Hood handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware and Surfaces handle_react->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose post_ppe Doff PPE Correctly cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of 2-Amino-4,5-difluoro-3-hydroxypyridine.

Preparation
  • Don PPE: Before entering the laboratory, put on a lab coat. Inside the lab, don the appropriate eye and hand protection as outlined in the table above.

  • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

Handling
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula and weighing paper, or weigh directly into a tared vessel. Avoid creating dust.

  • Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing.

  • Reaction: Conduct all reactions within the fume hood.

Cleanup
  • Decontamination: Decontaminate all surfaces and glassware that have come into contact with the compound. A suitable solvent rinse, followed by soap and water, is generally effective.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, weighing paper, and solvent rinses, in a designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of halogenated pyridines can pose a significant environmental hazard. Adherence to institutional and local regulations is mandatory.

  • Waste Collection:

    • Collect all solid and liquid waste containing 2-Amino-4,5-difluoro-3-hydroxypyridine in a clearly labeled, sealed, and compatible hazardous waste container.[12]

    • Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines.

  • Disposal Method:

    • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration at a licensed facility.[13][14][15]

    • Never pour this chemical or its solutions down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent. Collect the material in a sealed container for disposal as hazardous waste.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and EHS department. Do not attempt to clean up a large spill without the appropriate training and PPE, including respiratory protection.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 2-Amino-4,5-difluoro-3-hydroxypyridine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Thermo Fisher Scientific. (n.d.). 2-Amino-3,5-difluoropyridine, 98%, Thermo Scientific Chemicals.
  • ChemBK. (2024, April 9). 2-Amino-3,5-difluoropyridine - Risk and Safety.
  • Apollo Scientific. (2022, September 16). 2-Amino-3-hydroxypyridine Safety Data Sheet.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • Echemi. (n.d.). 2-Amino-3-hydroxypyridine SDS, 16867-03-1 Safety Data Sheets.
  • Echemi. (2024, October 1). 2-AMino-3,5-difluoropyridine.
  • Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-3-hydroxypyridine.
  • Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Amino-3,5-difluoropyridine.
  • Fisher Scientific. (2023, October 4). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Eureka. (2020, March 24). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • Washington State University. (n.d.). Halogenated Solvents.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-difluoro-3-hydroxypyridine
Reactant of Route 2
2-Amino-4,5-difluoro-3-hydroxypyridine
© Copyright 2026 BenchChem. All Rights Reserved.